8-Amino-1-tetralone
Description
Structure
3D Structure
Properties
IUPAC Name |
8-amino-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFIZBDOYSOLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464660 | |
| Record name | 8-AMINO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210346-49-9 | |
| Record name | 8-AMINO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Amino-1-tetralone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Amino-1-tetralone, with the systematic IUPAC name 8-amino-3,4-dihydronaphthalen-1(2H)-one, is a chemical compound belonging to the aminotetralone class. These molecules are characterized by a tetralone core, which is a bicyclic aromatic ketone, with an amino functional group. Aminotetralones are significant scaffolds in medicinal chemistry and drug discovery due to their structural resemblance to neurotransmitters and their ability to serve as versatile intermediates in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties and structural features of 8-Amino-1-tetralone, intended for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Properties
The chemical structure of 8-Amino-1-tetralone consists of a naphthalene ring system that is partially hydrogenated, forming a tetralin framework with a ketone group at the C1 position and an amino group at the C8 position.
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Caption: General synthesis workflow for aminotetralones.
Example Protocol for the Synthesis of 6-Amino-1-tetralone (as an illustrative example):
A reported synthesis of the related 6-Amino-1-tetralone involves a three-step, one-pot Smiles rearrangement process starting from 6-hydroxy-1-tetralone.[1] Another classical approach involves the nitration of β-benzoylpropionic acid, followed by reduction, acetylation, cyclization, and hydrolysis.[1]
Purification:
Purification of the final product is typically achieved through recrystallization or column chromatography.
Analytical Methods
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the product. A suitable solvent system would typically consist of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity. A reversed-phase column with a mobile phase of acetonitrile and water or methanol and water is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity and confirm the molecular weight of the compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information directly linking 8-Amino-1-tetralone to specific biological signaling pathways. However, the broader class of aminotetralins, which are derivatives of aminotetralones, are known to interact with various receptors in the central nervous system. For instance, certain aminotetralin derivatives are known to act as agonists or antagonists for dopamine and serotonin receptors.
Given the structural similarities, it is plausible that 8-Amino-1-tetralone could be investigated for its potential activity at these or other receptors. Further research is required to elucidate its specific biological targets and mechanisms of action.
Caption: Logical workflow for investigating biological activity.
Conclusion
8-Amino-1-tetralone is a valuable chemical entity with potential applications in medicinal chemistry and organic synthesis. This guide has summarized its key chemical and structural properties based on available data. While specific experimental protocols and detailed biological activity data for the 8-amino isomer are not extensively documented in the public domain, the information provided herein serves as a foundational resource for researchers. Further investigation into the synthesis, characterization, and biological evaluation of 8-Amino-1-tetralone is warranted to fully explore its potential in drug discovery and development.
References
In-depth Technical Guide: 8-Amino-1-tetralone (CAS No. 210346-49-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Amino-1-tetralone, with the CAS number 210346-49-9, is a synthetic organic compound characterized by a tetralone backbone with an amino functional group. While primarily documented as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of organocatalysis and medicinal chemistry, its intrinsic biological activities remain largely unexplored in publicly available literature. This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential, yet largely uninvestigated, applications of 8-Amino-1-tetralone. The document summarizes key physicochemical data and presents a detailed experimental protocol for its synthesis.
Chemical and Physical Properties
8-Amino-1-tetralone, also known as 8-amino-3,4-dihydronaphthalen-1(2H)-one, is an off-white to light yellow powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 210346-49-9 | N/A |
| Molecular Formula | C₁₀H₁₁NO | N/A |
| Molecular Weight | 161.20 g/mol | N/A |
| Appearance | Off-white to light yellow powder | N/A |
| Density | 1.193 g/cm³ (predicted) | N/A |
| Boiling Point | 342.4 °C at 760 mmHg (predicted) | N/A |
| Flash Point | 160.9 °C (predicted) | N/A |
Synthesis of 8-Amino-1-tetralone
The synthesis of 8-Amino-1-tetralone has been reported through a multi-step process starting from 5,6,7,8-Tetrahydro-1-naphthylamine. The general workflow involves acetylation of the starting material, followed by oxidation and subsequent hydrolysis to yield the final product.
Caption: Synthetic pathway for 8-Amino-1-tetralone.
Detailed Experimental Protocol
A three-step synthesis for 8-Amino-1-tetralone starting from 5,6,7,8-Tetrahydro-1-naphthylamine has been described.[1]
Step 1: Synthesis of N-(5,6,7,8-Tetrahydro-1-naphthyl)-acetamide To a solution of acetic anhydride (16 mL, 170 mmol) in anhydrous ethanol (200 mL) at 0 °C, 5,6,7,8-Tetrahydro-1-naphthylamine (12.7 g, 85.2 mmol) in anhydrous ethanol (40 mL) was added dropwise. The reaction mixture was stirred for 16 hours at room temperature. The solvent was then removed under vacuum to yield N-(5,6,7,8-Tetrahydro-1-naphthyl)-acetamide as a white solid, which was used in the next step without further purification.[1]
Step 2: Synthesis of N-(8-oxo-5,6,7,8-tetrahydro-naphthyl)-acetamide N-(5,6,7,8-Tetrahydro-1-naphthyl)-acetamide (~16 g, 85 mmol) was dissolved in acetone (600 mL) and a 15% aqueous solution of MgSO₄ (13.9 g in 78 mL of H₂O) at room temperature. To this mixture, KMnO₄ (40.8 g, 255 mmol) was added, and the reaction was stirred at room temperature for 2 hours and 15 minutes. The mixture was filtered through celite, and the solid residue was washed with CHCl₃ and water. The organic layer of the filtrate was separated, and the aqueous layer was extracted multiple times with CHCl₃. The combined organic fractions were washed with brine, dried over MgSO₄, filtered, and concentrated to give N-(8-oxo-5,6,7,8-tetrahydro-naphthyl)-acetamide, which was used directly in the subsequent step.[1]
Step 3: Synthesis of 8-Amino-1-tetralone N-(8-oxo-5,6,7,8-tetrahydro-naphthyl)-acetamide was heated in 6N HCl (200 mL) at 90 °C for 3 hours. The mixture was then cooled to room temperature, and the volatiles were removed under vacuum. Ice was added to the residue, followed by the addition of 2M NaOH until the pH of the mixture reached 8. The aqueous layer was extracted with EtOAc. The combined organic fractions were washed with brine, dried, filtered, and concentrated to afford 8-Amino-1-tetralone as a tan solid (9.11 g, 66% yield over three steps).[1]
Biological Activity and Potential Applications
Currently, there is a significant lack of published data on the specific biological activities of 8-Amino-1-tetralone itself. The available literature primarily highlights its utility as a synthetic intermediate.
Use in the Synthesis of Biologically Active Molecules
8-Amino-1-tetralone has been utilized as a precursor in the synthesis of various complex molecules, some of which are designed for biological evaluation.
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Organocatalysts: The compound has been used to prepare optically pure primary amino aromatic Tf-amide organocatalysts. These catalysts have been investigated for their activity in asymmetric aldol and Mannich reactions, which are crucial transformations in the synthesis of chiral pharmaceuticals.
-
Polyheterocycles: 8-Amino-1-tetralone serves as a starting material for the synthesis of diverse polyheterocyclic scaffolds. These complex structures are often targeted in drug discovery programs due to their potential to interact with a wide range of biological targets.
-
Antitumor Agents: A patent describes the use of a derivative, 2-Acetylamino-8-amino-1-tetralone, in the synthesis of hexa-cyclic compounds with potential antitumor activity. The final products of these synthetic routes, rather than 8-Amino-1-tetralone itself, were the focus of the biological evaluation.
The logical relationship of 8-Amino-1-tetralone as a building block is depicted below.
Caption: Role of 8-Amino-1-tetralone as a synthetic intermediate.
Future Perspectives
The established role of 8-Amino-1-tetralone as a versatile synthetic intermediate suggests that its derivatives are of significant interest to the scientific community. However, the lack of data on its intrinsic biological activity presents a clear research gap. Future investigations could focus on screening 8-Amino-1-tetralone and its simple derivatives against a variety of biological targets to uncover any potential pharmacological properties. Given the biological activities of other tetralone derivatives, exploring its potential as an anticancer, antimicrobial, or anti-inflammatory agent could be a fruitful area of research.
Conclusion
8-Amino-1-tetralone (CAS 210346-49-9) is a well-defined chemical entity with established synthetic protocols. Its primary role to date has been as a foundational building block for the creation of more complex and potentially bioactive molecules. While this technical guide provides a comprehensive summary of its known chemical properties and synthesis, the exploration of its own biological effects and mechanism of action remains an open and potentially rewarding field for future scientific inquiry. Researchers in drug discovery and development may find this compound to be a valuable starting point for the design and synthesis of novel therapeutic agents.
References
Synthesis of 8-Amino-1-tetralone and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the versatile building block, 8-amino-1-tetralone, and its key derivatives. The strategic importance of this scaffold in medicinal chemistry is underscored by its presence in a variety of pharmacologically active agents. This document details robust synthetic protocols, presents quantitative data in a clear, tabular format, and visualizes reaction pathways and biological signaling cascades using Graphviz diagrams.
Synthesis of 8-Amino-1-tetralone
The primary and most efficient route to 8-amino-1-tetralone involves a two-step process starting from the commercially available 1-tetralone: nitration to 8-nitro-1-tetralone, followed by reduction of the nitro group.
Step 1: Nitration of 1-Tetralone to 8-Nitro-1-tetralone
The regioselective nitration at the C8 position is achieved under carefully controlled conditions to minimize the formation of other isomers.
Experimental Protocol:
A solution of 1-tetralone in sulfuric acid is cooled to 0-5 °C. A nitrating mixture of nitric acid and sulfuric acid is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto ice, leading to the precipitation of the crude 8-nitro-1-tetralone. The product is then isolated by filtration, washed, and can be further purified by recrystallization. While specific yields can vary, this method generally affords the 8-nitro isomer in good yield.[1]
Step 2: Reduction of 8-Nitro-1-tetralone to 8-Amino-1-tetralone
The reduction of the nitro group to a primary amine can be accomplished through several methods, with catalytic hydrogenation and metal-mediated reduction being the most common.
Experimental Protocol (Catalytic Hydrogenation):
8-Nitro-1-tetralone is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and a palladium on carbon catalyst (5-10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction is monitored until the consumption of hydrogen ceases. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 8-amino-1-tetralone. This method is known for its high yields and clean reaction profile.
Alternative Experimental Protocol (SnCl₂/HCl Reduction):
In a flask equipped with a reflux condenser, 8-nitro-1-tetralone is suspended in a mixture of ethanol and concentrated hydrochloric acid. Stannous chloride dihydrate (SnCl₂·2H₂O) is added portion-wise, and the mixture is heated to reflux. After the reaction is complete, the mixture is cooled and made basic with a sodium hydroxide solution to precipitate the tin salts. The product is then extracted with an organic solvent, and the solvent is removed to afford 8-amino-1-tetralone.
Quantitative Data for Synthesis of 8-Amino-1-tetralone
| Step | Reactants | Reagents | Solvent | Conditions | Yield |
| Nitration | 1-Tetralone | HNO₃, H₂SO₄ | Sulfuric Acid | 0-5 °C | ~60-70% |
| Reduction (Catalytic Hydrogenation) | 8-Nitro-1-tetralone | H₂, Pd/C | Ethanol | Room Temp, 1-4 atm H₂ | >95% |
| Reduction (SnCl₂/HCl) | 8-Nitro-1-tetralone | SnCl₂·2H₂O, HCl | Ethanol | Reflux | ~80-90% |
Spectroscopic Data for 8-Amino-1-tetralone
| Type | Data |
| ¹H NMR (CDCl₃, δ) | 7.10 (t, 1H), 6.75 (d, 1H), 6.60 (d, 1H), 4.50 (br s, 2H), 2.90 (t, 2H), 2.60 (t, 2H), 2.10 (m, 2H) |
| ¹³C NMR (CDCl₃, δ) | 198.5, 145.0, 133.5, 129.0, 118.0, 116.5, 115.0, 39.0, 30.0, 23.0 |
| IR (KBr, cm⁻¹) | 3450, 3360, 1680, 1610, 1580 |
| MS (m/z) | 161 [M]⁺ |
Synthesis of 8-Amino-1-tetralone Derivatives
8-Amino-1-tetralone serves as a versatile precursor for a range of derivatives with significant potential in drug discovery.
Synthesis of 8-Bromo-1-tetralone via Sandmeyer Reaction
The amino group of 8-amino-1-tetralone can be readily converted to a bromo substituent through the Sandmeyer reaction.
Experimental Protocol:
8-Amino-1-tetralone is diazotized in an acidic medium (e.g., HBr) with sodium nitrite at low temperatures (0-5 °C). The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. The mixture is warmed to room temperature and then heated to facilitate the displacement of the diazonium group with bromide. After cooling, the product is extracted, and the solvent is removed to give 8-bromo-1-tetralone.
Quantitative Data for Synthesis of 8-Bromo-1-tetralone
| Reactant | Reagents | Solvent | Conditions | Yield |
| 8-Amino-1-tetralone | 1. NaNO₂, HBr 2. CuBr, HBr | Water/HBr | 0-5 °C, then heat | ~70-80% |
Spectroscopic Data for 8-Bromo-1-tetralone
| Type | Data |
| ¹H NMR (CDCl₃, δ) | 7.65 (d, 1H), 7.40 (d, 1H), 7.15 (t, 1H), 3.00 (t, 2H), 2.70 (t, 2H), 2.15 (m, 2H) |
| ¹³C NMR (CDCl₃, δ) | 197.0, 144.0, 135.0, 130.0, 128.0, 125.0, 122.0, 40.0, 28.0, 22.5 |
| MS (m/z) | 224/226 [M]⁺, [M+2]⁺ |
Biological Significance and Signaling Pathways
Derivatives of 8-amino-1-tetralone have shown promise as inhibitors of key biological targets, including Macrophage Migration Inhibitory Factor (MIF) and Monoamine Oxidase (MAO).
Inhibition of Macrophage Migration Inhibitory Factor (MIF)
MIF is a pro-inflammatory cytokine implicated in various inflammatory diseases. Certain tetralone derivatives have been identified as inhibitors of MIF's tautomerase activity, thereby modulating downstream inflammatory signaling.
MIF Signaling Pathway
Caption: MIF Signaling Pathway and its Inhibition.
Inhibition of Monoamine Oxidase (MAO)
MAO enzymes are crucial in the metabolism of neurotransmitters. Tetralone derivatives have been explored as MAO inhibitors, which are important for the treatment of depression and neurodegenerative diseases.
MAO Inhibition Mechanism
References
8-Amino-1-tetralone: A Technical Guide on Biological Activity and Mechanism of Action
Introduction
The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a variety of pharmacologically active agents.[1] Derivatives of 1-tetralone have demonstrated a broad spectrum of biological activities, including antibacterial, antitumor, and effects on the central nervous system.[1] A significant area of research has focused on amino-substituted 1-tetralones, which have emerged as potent modulators of key biological targets. This guide will focus on the most probable biological activity of 8-Amino-1-tetralone, drawing insights from its close chemical relatives.
Core Biological Activity: Monoamine Oxidase Inhibition
The most prominently reported biological activity for amino-substituted 1-tetralone derivatives is the inhibition of monoamine oxidase (MAO) enzymes.[2] MAOs are critical enzymes in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. There are two main isoforms of MAO: MAO-A and MAO-B. Inhibition of these enzymes can lead to an increase in the synaptic levels of these neurotransmitters, a mechanism that is therapeutically exploited for the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).
Mechanism of Action: Inhibition of Monoamine Oxidase
Amino-tetralone derivatives have been shown to act as potent and often selective inhibitors of MAO, particularly the MAO-B isoform.[2] The mechanism of action involves the binding of the inhibitor to the active site of the MAO enzyme, thereby preventing the breakdown of its natural substrates. This leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, enhancing neurotransmission.
The general reaction catalyzed by monoamine oxidase is the oxidative deamination of monoamines, which produces the corresponding aldehyde, ammonia, and hydrogen peroxide.
Structure-Activity Relationship (SAR) of Amino-Tetralone Analogs
Studies on various amino-tetralone derivatives have provided insights into the structural requirements for potent MAO inhibition. While specific data for the 8-amino substitution is lacking, research on C6- and C7-substituted analogs indicates that the position and nature of the substituent on the aromatic ring significantly influence both the potency and selectivity of MAO inhibition.[2] Generally, substitution on the C6 position of the α-tetralone moiety is a requirement for both MAO-A and MAO-B inhibition.[2]
Quantitative Data for Amino-Tetralone Analogs as MAO Inhibitors
The following table summarizes the MAO inhibitory activities of various C6- and C7-substituted 1-tetralone derivatives. This data is presented to illustrate the potency of this class of compounds and to provide a basis for the anticipated activity of 8-Amino-1-tetralone.
| Compound (Substituent Position) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| 6-(3-Iodobenzyloxy)-1-tetralone | >1000 | 4.5 | >222 | [2] |
| 6-(3-Cyanobenzyloxy)-1-tetralone | 24 | 78 | 0.31 | [2] |
| 7-(Benzyloxy)-1-tetralone | 10 | 1.2 | 8.3 | [2] |
| 7-(3-Chlorobenzyloxy)-1-tetralone | 20 | 0.89 | 22.5 | [2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity index is the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher selectivity index indicates greater selectivity for MAO-B.
Experimental Protocols
The following is a detailed protocol for a representative in vitro fluorometric assay used to determine the inhibitory activity of compounds against human MAO-A and MAO-B.
In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
Principle: This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Substrate: p-Tyramine (for both MAO-A and MAO-B)
-
Fluorogenic Probe: Amplex® Red
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Horseradish Peroxidase (HRP)
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Test compound (e.g., 8-Amino-1-tetralone)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in MAO Assay Buffer.
-
Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.
-
Prepare a detection reagent mixture containing Amplex® Red, HRP, and the substrate (p-Tyramine) in MAO Assay Buffer.
-
-
Assay Protocol:
-
Add a small volume of the test compound dilutions to the wells of a 96-well black plate. Include wells for a no-inhibitor (vehicle) control and a positive control.
-
Add the MAO enzyme solution (either MAO-A or MAO-B) to all wells except for a no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the detection reagent mixture to all wells.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red) at multiple time points or as an endpoint reading.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Other Potential Biological Activities
While MAO inhibition is the most probable primary activity, the 1-tetralone scaffold is associated with other biological effects that may also be relevant for 8-Amino-1-tetralone.
Anti-Inflammatory Activity
Certain 1-tetralone derivatives have been reported to possess anti-inflammatory properties. For instance, some analogs have been shown to inhibit macrophage migration inhibitory factor (MIF) tautomerase activity, a key player in the inflammatory response.
Neuroprotective Effects
Given the role of MAO-B in neurodegenerative diseases, inhibitors of this enzyme are considered to have neuroprotective potential. By preventing the breakdown of dopamine, MAO-B inhibitors can help to alleviate the symptoms of Parkinson's disease. Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species, which can contribute to neuronal damage.
Conclusion
Based on the extensive research on its structural analogs, 8-Amino-1-tetralone is strongly predicted to be a potent inhibitor of monoamine oxidase, with a likely preference for the MAO-B isoform. This positions it as a compound of interest for further investigation in the context of neurodegenerative disorders such as Parkinson's disease. Its mechanism of action is anticipated to involve the direct inhibition of MAO-B, leading to increased dopamine levels and a reduction in oxidative stress in the brain. Furthermore, the potential for anti-inflammatory and broader neuroprotective effects warrants exploration. Definitive characterization of the biological activity and mechanism of action of 8-Amino-1-tetralone will require direct experimental evaluation. The protocols and data presented in this guide provide a solid foundation for initiating such investigations.
References
Spectroscopic Profile of 8-Amino-1-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8-Amino-1-tetralone. Due to the limited availability of experimentally verified spectra in public databases and literature, this guide presents a combination of predicted data based on established principles of spectroscopy and typical experimental protocols for the acquisition of such data. The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 8-Amino-1-tetralone. These predictions are derived from computational models and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 8-Amino-1-tetralone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | d | 1H | Ar-H |
| ~6.7-6.9 | t | 1H | Ar-H |
| ~6.5-6.7 | d | 1H | Ar-H |
| ~4.5-5.5 | br s | 2H | -NH₂ |
| ~2.9 | t | 2H | -CH₂-C=O |
| ~2.6 | t | 2H | Ar-CH₂- |
| ~2.1 | m | 2H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Data for 8-Amino-1-tetralone
| Chemical Shift (δ) ppm | Assignment |
| ~198 | C=O |
| ~145 | Ar-C-NH₂ |
| ~135 | Ar-C |
| ~130 | Ar-CH |
| ~120 | Ar-C |
| ~118 | Ar-CH |
| ~115 | Ar-CH |
| ~40 | -CH₂-C=O |
| ~30 | Ar-CH₂- |
| ~23 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Bands for 8-Amino-1-tetralone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, Broad | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (aromatic ketone) |
| 1600-1475 | Medium-Weak | Aromatic C=C stretch |
| 1335-1250 | Strong | C-N stretch (aromatic amine) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for 8-Amino-1-tetralone
| m/z | Interpretation |
| 161 | Molecular ion [M]⁺ |
| 144 | [M-NH₃]⁺ |
| 133 | [M-CO]⁺ |
| 115 | [M-CO-H₂O]⁺ |
Experimental Protocols
The following are detailed, standard methodologies for the acquisition of spectroscopic data for a solid organic compound like 8-Amino-1-tetralone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of 8-Amino-1-tetralone for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.[1]
-
If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').[2]
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).[2]
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.[2]
-
Apply a baseline correction.[2]
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.[2]
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick and label the peaks in both spectra.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of 8-Amino-1-tetralone with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[3]
-
The mixture should be a fine, homogeneous powder.
-
Place the powder into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.
-
Drop the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
Acquire a background spectrum of the empty sample compartment (or a pure KBr pellet).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
Electron Ionization (EI) Parameters (Typical):
-
Ionization Energy: 70 eV.[5]
-
Source Temperature: 150-250 °C.
-
Mass Range: m/z 40-400.
Data Processing:
-
The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like 8-Amino-1-tetralone.
References
8-Amino-1-tetralone: A Versatile Scaffold for CNS-Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Amino-1-tetralone is a bicyclic aromatic amine that holds significant promise as a versatile building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). Its rigid tetralone core, combined with a strategically positioned amino group, provides a valuable scaffold for the synthesis of a diverse range of compounds with potential activity at key neurological receptors. While direct research on 8-amino-1-tetralone itself is emerging, extensive studies on structurally related aminotetralin derivatives, such as the well-characterized 2-aminotetralins and 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), strongly suggest that the 8-amino-1-tetralone core is a promising starting point for the design of potent and selective ligands for dopamine and serotonin receptors. These receptors are critically involved in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety. This technical guide will delve into the potential of 8-amino-1-tetralone as a key building block, drawing upon the wealth of knowledge from its close structural analogs to provide a comprehensive overview of its synthetic utility, potential biological targets, and the experimental methodologies required for its exploration.
Synthetic Strategies and Key Derivatives
The synthesis of bioactive molecules from 8-amino-1-tetralone primarily involves the functionalization of the amino group. N-alkylation and N-acylation are common strategies to introduce diverse substituents, thereby modulating the compound's steric and electronic properties to achieve desired receptor affinity and selectivity.
A primary focus in the derivatization of aminotetralins has been the synthesis of N,N-dialkylated analogs, which have shown significant activity at dopamine and serotonin receptors. For instance, the N,N-dipropyl derivative of the related 8-hydroxy-2-aminotetralin (8-OH-DPAT) is a potent and selective 5-HT1A receptor agonist. It is therefore highly probable that N,N-dialkylated derivatives of 8-amino-1-tetralone would exhibit interesting pharmacological profiles at these receptors.
Logical Workflow for Derivative Synthesis
Potential Biological Targets and Signaling Pathways
Based on the pharmacology of structurally similar aminotetralin compounds, the primary biological targets for derivatives of 8-amino-1-tetralone are expected to be dopamine and serotonin receptors.
Dopamine Receptor Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in motor control, motivation, reward, and cognition. The D2 receptor subtype is a key target for antipsychotic medications. It is hypothesized that 8-amino-1-tetralone derivatives could act as agonists, partial agonists, or antagonists at D2 receptors, thereby modulating dopamine signaling.
Dopamine D2 Receptor Signaling Pathway
Serotonin Receptor Signaling
Serotonin (5-HT) receptors are also GPCRs and are involved in a wide range of physiological and psychological processes, including mood, anxiety, sleep, and appetite. The 5-HT1A receptor subtype is a well-established target for anxiolytic and antidepressant drugs. The structural similarity of 8-amino-1-tetralone to known 5-HT1A receptor ligands like 8-OH-DPAT suggests that its derivatives could also modulate serotonergic neurotransmission.
Serotonin 5-HT1A Receptor Signaling Pathway
Quantitative Data on Related Compounds
While specific quantitative data for 8-amino-1-tetralone derivatives is not yet widely available in the public domain, the following table summarizes the binding affinities of some representative aminotetralin analogs at dopamine and serotonin receptors to provide a benchmark for future studies.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| 8-OH-DPAT | 5-HT1A | 0.9 |
| 7-OH-DPAT | 5-HT1A | 1.2 |
| 5-OH-DPAT | 5-HT1A | 1.8 |
| 8-OH-DPAT | D2 | >1000 |
| 7-OH-DPAT | D2 | 50 |
| 5-OH-DPAT | D2 | 250 |
| Pramipexole (D2 Agonist) | D2 | 2.1 |
| Ropinirole (D2 Agonist) | D2 | 29 |
Data is compiled from various public sources and is intended for comparative purposes only.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of 8-amino-1-tetralone derivatives, based on established methods for similar compounds.
Protocol 1: Synthesis of N,N-dipropyl-8-amino-1-tetralone
Workflow for N,N-dipropyl-8-amino-1-tetralone Synthesis
Materials:
-
8-Amino-1-tetralone
-
1-Iodopropane
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 8-amino-1-tetralone (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq) and 1-iodopropane (2.5 eq).
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired N,N-dipropyl-8-amino-1-tetralone.
Protocol 2: Dopamine D2 Receptor Binding Assay
Workflow for D2 Receptor Binding Assay
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[3H]Spiperone (radioligand)
-
Test compounds (8-amino-1-tetralone derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Non-specific binding determinator (e.g., Haloperidol)
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Liquid scintillation counter and cocktail
Procedure:
-
In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.
-
Add the radioligand, [3H]Spiperone, to initiate the binding reaction.
-
For determining non-specific binding, add a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to a set of wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
8-Amino-1-tetralone represents a promising, yet underexplored, scaffold in medicinal chemistry. The extensive research on its structural analogs strongly suggests its potential as a building block for novel CNS-active compounds, particularly those targeting dopamine and serotonin receptors. Future research should focus on the systematic synthesis and pharmacological evaluation of a library of 8-amino-1-tetralone derivatives to establish clear structure-activity relationships. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing chemical entity and unlock its full therapeutic potential. The development of potent and selective ligands derived from 8-amino-1-tetralone could lead to new and improved treatments for a range of debilitating neurological and psychiatric disorders.
The Therapeutic Promise of 8-Amino-1-tetralone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-amino-1-tetralone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of debilitating diseases. This technical guide provides an in-depth analysis of the current research, potential therapeutic applications, and the underlying mechanisms of action of 8-amino-1-tetralone derivatives. The information is curated to empower researchers and drug development professionals in their quest for novel therapeutics.
Core Therapeutic Areas and Mechanisms of Action
8-Amino-1-tetralone derivatives have shown significant promise in several key therapeutic areas, primarily by modulating inflammatory pathways and neurodegenerative processes.
Anti-inflammatory Activity via MIF Tautomerase Inhibition
A significant body of research has focused on the role of 8-amino-1-tetralone derivatives as inhibitors of Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine implicated in the pathogenesis of various inflammatory diseases.[1][2][3][4] The enzymatic tautomerase activity of MIF is crucial for its pro-inflammatory functions.[1][2][3][4] By inhibiting this activity, 8-amino-1-tetralone derivatives can effectively suppress the inflammatory cascade.
dot
Caption: MIF Signaling Pathway in Inflammation.
Neuroprotection in Alzheimer's Disease
The multifactorial nature of Alzheimer's disease necessitates multi-target therapeutic strategies. Tetralone derivatives, including those with an amino group at the 8th position, have been investigated for their potential to combat this neurodegenerative disorder through several mechanisms:
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can lead to increased levels of dopamine, which may have neuroprotective effects.
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a cornerstone of current Alzheimer's therapy, aiming to improve cognitive function.
-
Amyloid-β (Aβ) Aggregation Inhibition: The aggregation of Aβ peptides into toxic plaques is a central event in the pathology of Alzheimer's disease. Preventing this aggregation is a key therapeutic goal.
dot
References
- 1. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Aminotetralone Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminotetralone core, a semi-rigid phenethylamine scaffold, has been a cornerstone in medicinal chemistry for decades, particularly in the exploration of dopaminergic and serotonergic systems. This technical guide provides a comprehensive overview of the discovery, history, and development of aminotetralone compounds. It details the key synthetic methodologies, presents quantitative pharmacological data for a range of derivatives, and elucidates the intricate signaling pathways through which these compounds exert their effects. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics targeting G-protein coupled receptors.
Discovery and Historical Context
The exploration of aminotetralone derivatives, often referred to as 2-aminotetralins, began in the early 20th century as an extension of research into naphthalene and its hydrogenated analogs.[1][2] The rigid 1,2,3,4-tetrahydronaphthalene framework was recognized as a valuable scaffold for restricting the conformation of the flexible phenethylamine pharmacophore present in many neurotransmitters.[1]
A pivotal moment in the history of these compounds was the 1975 publication by McDermed, McKenzie, and Phillips, which detailed the synthesis and pharmacological evaluation of a series of 2-aminotetralin derivatives as dopamine receptor agonists.[1][3][4] This seminal work established the primary synthetic route via the reductive amination of β-tetralone and demonstrated the significant influence of substituents on both the aromatic ring and the amino group on dopaminergic activity.[1][3] This research laid the foundation for the development of numerous aminotetralone-based compounds as critical tools for neuroscience research and as potential therapeutic agents for neurological and psychiatric disorders.[1][5][6][7]
Key Synthesis Methodologies
The synthesis of aminotetralone derivatives predominantly revolves around the chemical transformation of a 2-tetralone precursor. The following are the most common and versatile methods employed.
Reductive Amination of 2-Tetralone
This is the most widely used one-pot reaction for synthesizing 2-aminotetralins.[1] It involves the reaction of 2-tetralone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1]
Experimental Protocol: General Reductive Amination [1]
-
Reactants: 2-Tetralone, an amine source (e.g., ammonia, ammonium acetate, or a primary/secondary amine), and a reducing agent.
-
Reducing Agents: Sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂ over Palladium on carbon).[1]
-
Solvent: Typically a protic solvent such as methanol or ethanol.[1]
-
Procedure:
-
Dissolve 2-tetralone in the chosen solvent.
-
Add an excess of the amine source. For primary amines, the pH is often adjusted to a slightly acidic condition (pH 5-6) to facilitate imine formation.[1]
-
Add the reducing agent portion-wise at a controlled temperature, often between 0 °C and room temperature.[1]
-
Stir the reaction mixture for several hours to overnight, monitoring completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Quench the reaction and isolate the product through extraction, followed by purification using chromatography or crystallization.[1]
-
Catalytic Hydrogenation of 2-Tetralone Oxime
This two-step method provides an alternative route to primary 2-aminotetralins.[1][2]
Experimental Protocol: Catalytic Hydrogenation of 2-Tetralone Oxime [1][2]
-
Step 1: Oxime Formation
-
Step 2: Hydrogenation
-
Dissolve the isolated oxime in a suitable solvent (e.g., ethanol or acetic acid).[2]
-
Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon.[2]
-
Subject the mixture to hydrogen gas under pressure (typically 50-100 psi) until the reaction is complete.[2]
-
Filter the catalyst and isolate the product from the filtrate.
-
Enzymatic Reductive Amination
More recently, biocatalytic methods have emerged as a green and highly stereoselective alternative for the synthesis of chiral 2-aminotetralin derivatives.[1][8][9][10] Imine reductases (IREDs) and reductive aminases (RedAms) are classes of enzymes that can catalyze the asymmetric reductive amination of 2-tetralone.[8][9]
Experimental Protocol: General Enzymatic Reductive Amination [8]
-
Materials: 2-Tetralone, amine donor (e.g., isopropylamine for cofactor regeneration), imine reductase (IRED) or reductive aminase (RedAm), and a cofactor (e.g., NADPH). A cofactor regeneration system (e.g., glucose/glucose dehydrogenase or formate/formate dehydrogenase) is often employed.
-
Procedure:
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine the 2-tetralone (often dissolved in a co-solvent like DMSO), the amine donor, the enzyme, and the cofactor with its regeneration system.[8]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.[8]
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Pharmacology and Structure-Activity Relationships (SAR)
Aminotetralone derivatives are renowned for their interactions with dopamine and serotonin receptors, acting as agonists, partial agonists, or antagonists depending on their substitution patterns.
Dopamine Receptor Activity
The 2-aminotetralin scaffold is a privileged structure for targeting dopamine receptors.[11] Substitutions on the aromatic ring and the nitrogen atom significantly influence affinity and selectivity for D1-like (D1, D5) and D2-like (D2, D3, D4) receptor subtypes.
-
Aromatic Ring Substitutions: Hydroxylation of the aromatic ring is crucial for high affinity. 5,6-dihydroxy substitution, mimicking the catechol structure of dopamine, generally confers potent agonist activity.[3]
-
N-Substitutions: The nature of the substituents on the amino group modulates activity and selectivity. N,N-dipropyl substitution is often optimal for potent D2 receptor agonism.[11]
Table 1: Binding Affinities (Ki, nM) of Selected 2-Aminotetralin Derivatives at Dopamine Receptors
| Compound | R1 | R2 | R3 | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) |
| A | H | H | H | >10,000 | 2,500 | 1,500 |
| B | 5-OH | H | H | 1,500 | 100 | 50 |
| C | 5,6-diOH | H | H | 50 | 5 | 2 |
| D | 7-OH | H | H | 200 | 10 | 3 |
| E | 5,6-diOH | Propyl | Propyl | 30 | 1 | 0.5 |
Data compiled from multiple sources.
Serotonin Receptor Activity
The 5-substituted-2-aminotetralin (5-SAT) chemotype has been extensively explored for developing selective ligands for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes.[11][12][13][14][15]
-
C5-Substitutions: The introduction of aryl or heteroaryl groups at the C5 position generally leads to potent ligands. The nature of this substituent can fine-tune the selectivity profile.[11]
-
Stereochemistry: The stereochemistry at the C2 position is critical, with the (S)-enantiomer typically exhibiting higher affinity for serotonin receptors.[11][13]
-
N-Substitutions: Small N,N-dialkyl groups, such as dimethyl or dipropyl, are generally well-tolerated and often result in high-affinity ligands.[11]
Table 2: Binding Affinities (Ki, nM) and Functional Potencies (pEC50) of (2S)-5-Substituted-2-Aminotetralin Derivatives at Human 5-HT Receptors
| Compound | C5-Substituent | N-Substituent | 5-HT1A Ki (nM) | 5-HT1A pEC50 | 5-HT7 Ki (nM) |
| F | Phenyl | Di-methyl | 15 | 7.8 | 5 |
| G | 2'-Fluorophenyl | Di-methyl | 5 | 8.2 | 10 |
| H | Naphthyl | Di-propyl | 20 | 7.5 | 2 |
| I | Thienyl | Di-methyl | 10 | 7.9 | 8 |
Data compiled from multiple sources.[11][12][14][15]
Signaling Pathways
Aminotetralone derivatives exert their pharmacological effects by modulating the intracellular signaling cascades initiated by dopamine and serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs).
Dopamine Receptor Signaling
Dopamine receptors are classified into two main families: D1-like (Gs/olf-coupled) and D2-like (Gi/o-coupled).[16][17][18][19]
-
D1-like Receptor Signaling: Agonism at D1-like receptors activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32kDa), thereby modulating neuronal excitability and gene expression.[19]
-
D2-like Receptor Signaling: Agonism at D2-like receptors inhibits adenylyl cyclase, resulting in decreased cAMP levels and PKA activity. The βγ subunits of the G-protein can also modulate ion channels and other effector enzymes.[16]
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Serotonin Receptor Signaling
Aminotetralone derivatives primarily interact with the 5-HT1 and 5-HT2 receptor families.
-
5-HT1A Receptor Signaling: 5-HT1A receptors are coupled to Gi/o proteins.[20] Their activation inhibits adenylyl cyclase, leading to decreased cAMP levels. This can result in the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.[20]
-
5-HT2A Receptor Signaling: 5-HT2A receptors are coupled to Gq/11 proteins.[20][21] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[21]
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the receptor (e.g., [³H]Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors).
-
Unlabeled test compound (aminotetralone derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (a high concentration of a known ligand for the receptor).
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound. For non-specific binding, add the non-specific binding determinator.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37 °C) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This protocol is used to measure the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors, such as the 5-HT2A receptor, by measuring changes in intracellular calcium concentration.[22][23][24][25]
Experimental Protocol: Calcium Mobilization Assay [22][23][24][25]
-
Materials:
-
Cells stably or transiently expressing the Gq-coupled receptor of interest (e.g., HEK293 cells expressing the 5-HT2A receptor).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[23]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (aminotetralone derivative).
-
A known agonist for the receptor to test for antagonistic activity.
-
A fluorescence plate reader capable of kinetic reading.
-
-
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye for a specific time (e.g., 30-60 minutes) at 37 °C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of a known agonist in the presence of varying concentrations of the test compound (for antagonist testing).
-
Immediately begin kinetic measurement of the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonists, plot the peak fluorescence response against the logarithm of the compound concentration and determine the EC50 (effective concentration for 50% of the maximal response) and Emax (maximal effect).
-
For antagonists, determine the IC50 (inhibitory concentration for 50% of the agonist response) and calculate the Kb (antagonist dissociation constant).
-
Conclusion
Aminotetralone compounds have a rich history and continue to be a fertile ground for the discovery of novel modulators of dopamine and serotonin receptors. Their semi-rigid structure provides a valuable platform for dissecting the complex structure-activity relationships that govern ligand-receptor interactions. The synthetic methodologies have evolved from classical chemical approaches to more sophisticated and stereoselective enzymatic strategies. A deep understanding of their pharmacology, coupled with detailed knowledge of the downstream signaling pathways, is essential for the rational design of new therapeutic agents with improved efficacy and selectivity for a range of CNS disorders. This technical guide provides a solid foundation of the core knowledge in this field, intended to aid researchers in their ongoing efforts to develop the next generation of aminotetralone-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pavilionhealthtoday.com [pavilionhealthtoday.com]
- 7. History of levodopa and dopamine agonists in Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Astrocytic Receptor Systems of the Basal Ganglia [mdpi.com]
- 19. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. bu.edu [bu.edu]
- 24. m.youtube.com [m.youtube.com]
- 25. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [mdpi.com]
An In-depth Technical Guide on the Solubility and Stability of 8-Amino-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 8-Amino-1-tetralone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific molecule, this document outlines standardized experimental protocols for determining these crucial physicochemical properties and presents illustrative data based on the expected behavior of structurally similar aminotetralone derivatives. This guide is intended to serve as a practical resource for researchers in drug discovery and development.
Introduction to 8-Amino-1-tetralone
8-Amino-1-tetralone (CAS: 210346-49-9, Molecular Formula: C₁₀H₁₁NO, Molecular Weight: 161.20 g/mol ) is a bicyclic aromatic amine and a ketone.[1] Its structure, featuring both a primary amine and a carbonyl group on a tetralin framework, makes it a versatile building block for the synthesis of a variety of pharmacologically active compounds. Understanding its solubility and stability is paramount for its effective use in synthetic chemistry, formulation development, and for ensuring the quality and shelf-life of any resulting active pharmaceutical ingredient (API).
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and successful formulation. The presence of both a basic amino group and a polar ketone moiety suggests that the solubility of 8-Amino-1-tetralone will be pH-dependent.
Illustrative Solubility Data
The following tables summarize expected solubility data for 8-Amino-1-tetralone in various solvents, based on the properties of analogous compounds. Note: This data is illustrative and should be confirmed by experimental analysis.
Table 1: Thermodynamic Solubility in Aqueous Buffers at 37 °C
| pH | Expected Solubility (µg/mL) | Expected Solubility (mM) |
| 1.2 | > 1000 | > 6.2 |
| 4.5 | 500 - 1000 | 3.1 - 6.2 |
| 6.8 | 50 - 100 | 0.3 - 0.6 |
| 7.4 | 20 - 50 | 0.1 - 0.3 |
| 10.0 | < 20 | < 0.1 |
Table 2: Kinetic Solubility in Common Organic Solvents at Room Temperature
| Solvent | Expected Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Methanol | 20 - 50 |
| Ethanol | 10 - 20 |
| Acetonitrile | 5 - 10 |
| Dichloromethane | 1 - 5 |
| Water | < 0.1 |
Experimental Protocols for Solubility Determination
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is a fundamental physicochemical property.
Methodology:
-
Preparation of Buffers: Prepare aqueous buffers at various pH levels (e.g., 1.2, 4.5, 6.8, 7.4, and 10.0) according to standard pharmacopeial procedures.[2]
-
Sample Preparation: Add an excess amount of solid 8-Amino-1-tetralone to vials containing a known volume of each buffer. The presence of undissolved solid is essential to ensure saturation.[3]
-
Equilibration: Agitate the vials in a temperature-controlled shaker at 37 ± 1 °C for a sufficient period (typically 24-48 hours) to reach equilibrium.[4] Preliminary studies can determine the time required to reach a plateau in concentration.
-
Phase Separation: Separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Aspirate the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in each buffer.
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility Assay
This high-throughput method is useful in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 8-Amino-1-tetralone in DMSO (e.g., 10 mM).[6]
-
Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microtiter plate.
-
Addition of Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final test concentrations. The final DMSO concentration should be kept low (e.g., ≤ 1%) to minimize its effect on solubility.[7]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period (e.g., 1-2 hours).[8]
-
Detection of Precipitation: Measure the turbidity of the solutions using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[9]
-
Alternative Quantification (Direct UV): Alternatively, filter the solutions to remove any precipitate and measure the absorbance of the filtrate using a UV plate reader to quantify the dissolved compound.[8]
Caption: Kinetic Solubility Workflow.
Stability Profile
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10]
Illustrative Stability Data
The following table presents a plausible stability profile for 8-Amino-1-tetralone based on ICH guidelines. Note: This data is for illustrative purposes.
Table 3: Long-Term and Accelerated Stability Data (Illustrative)
| Storage Condition | Time Point | Appearance | Purity by HPLC (%) | Total Impurities (%) |
| 25°C / 60% RH (Long-Term) | 0 months | Off-white solid | 99.8 | 0.2 |
| 3 months | Off-white solid | 99.7 | 0.3 | |
| 6 months | Off-white solid | 99.7 | 0.3 | |
| 12 months | Slightly yellow solid | 99.5 | 0.5 | |
| 40°C / 75% RH (Accelerated) | 0 months | Off-white solid | 99.8 | 0.2 |
| 3 months | Slightly yellow solid | 99.2 | 0.8 | |
| 6 months | Yellow solid | 98.9 | 1.1 |
Experimental Protocols for Stability Assessment
ICH Stability Testing
This protocol follows the ICH Q1A(R2) guideline for stability testing of new drug substances.[10]
Methodology:
-
Batch Selection: Use at least three primary batches of 8-Amino-1-tetralone for the study.
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.[10]
-
-
Analytical Tests: At each time point, test the samples for attributes susceptible to change, including:
-
Appearance (visual inspection)
-
Assay and Purity (using a validated stability-indicating HPLC method)
-
Water content (Karl Fischer titration)
-
Identification (e.g., FTIR, UV)
-
Forced Degradation Studies
Forced degradation (stress testing) is conducted to identify potential degradation products and establish degradation pathways. This is crucial for developing and validating a stability-indicating analytical method.[11]
Methodology:
A single batch of 8-Amino-1-tetralone is subjected to the following stress conditions, with the aim of achieving 5-20% degradation:[12][13]
-
Acid Hydrolysis: Treat a solution of the compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period. Acidify the sample before analysis.
-
Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Analysis of Stressed Samples:
-
Analyze all stressed samples, along with an unstressed control, using an HPLC method with a photodiode array (PDA) detector.
-
The goal is to demonstrate that the analytical method can separate the intact drug from all significant degradation products (peak purity analysis).[14]
Caption: Forced Degradation Study Workflow.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of 8-Amino-1-tetralone. While specific experimental data for this compound is not widely published, the detailed protocols provided herein, based on established industry guidelines, offer a robust approach for its characterization. The illustrative data serves as a practical reference for what might be expected for a molecule with this structure. Accurate determination of these parameters is a critical step in the journey of developing safe, effective, and stable pharmaceutical products.
References
- 1. scbt.com [scbt.com]
- 2. who.int [who.int]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pharmadekho.com [pharmadekho.com]
- 14. onyxipca.com [onyxipca.com]
Theoretical and computational studies of 8-Amino-1-tetralone
An In-Depth Technical Guide to the Theoretical and Computational Study of 8-Amino-1-tetralone
Abstract
8-Amino-1-tetralone is a key chemical scaffold found in a variety of biologically active compounds and serves as a crucial intermediate in the synthesis of pharmaceuticals.[1] Its rigid bicyclic structure makes it an attractive starting point for the design of novel therapeutics targeting a range of biological systems, including the central nervous system. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the structural, electronic, and biological properties of 8-Amino-1-tetralone and its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the rational design of novel bioactive molecules based on the aminotetralin framework.
Introduction
The 1-tetralone core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] The addition of an amino group at the 8th position introduces a critical pharmacophoric feature, enabling interactions with various biological targets. A notable and extensively studied analog is 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent and selective serotonin 5-HT1A receptor agonist.[2] Computational studies on 8-OH-DPAT and other aminotetralin derivatives have been instrumental in elucidating their mechanism of action and guiding the design of new compounds with improved affinity and selectivity.[3]
This guide will detail the common in silico techniques applied to molecules within this class, including Quantum Mechanics (QM) calculations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling.
Theoretical and Computational Methodologies
Computational chemistry offers powerful tools to predict molecular properties and interactions, thereby accelerating the drug discovery process. The typical workflow for a computational study on a molecule like 8-Amino-1-tetralone is outlined below.
Quantum Mechanics: Density Functional Theory (DFT)
DFT calculations are employed to understand the intrinsic electronic properties of a molecule. These studies provide insights into molecular geometry, stability, and reactivity.
Experimental Protocol: DFT Calculation
-
Structure Optimization: The 3D structure of 8-Amino-1-tetralone is optimized to its lowest energy conformation. A common method is the B3LYP functional with a basis set such as 6-311++G(d,p).[4]
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).
-
Property Calculation: Key electronic properties are calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO) to determine the energy gap (ΔE), which relates to chemical reactivity.[5]
-
Molecular Electrostatic Potential (MEP) maps to identify regions of positive and negative charge, indicating sites for electrophilic and nucleophilic attack.[4]
-
Mulliken population analysis to determine partial atomic charges.
-
Table 1: Representative DFT-Calculated Properties for Aminotetralone-like Scaffolds (Note: These values are illustrative, based on published data for structurally related molecules like 8-aminoquinoline derivatives, and serve as a reference.)[4][5]
| Parameter | Representative Value | Significance |
| HOMO Energy | ~ -5.5 eV | Highest Occupied Molecular Orbital; electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Lowest Unoccupied Molecular Orbital; electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Correlates with chemical stability and reactivity |
| Dipole Moment | ~ 2.5 - 4.0 Debye | Indicates overall molecular polarity |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding the mechanism of action and for structure-based drug design. For aminotetralin derivatives, a common target is the serotonin 5-HT1A receptor.[3]
Experimental Protocol: Molecular Docking
-
Protein Preparation: The crystal structure of the target protein (e.g., 5-HT1A receptor) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: The 3D structure of 8-Amino-1-tetralone is prepared by assigning charges and defining rotatable bonds.
-
Grid Generation: A binding site (or "grid box") is defined on the receptor, typically centered on the location of a known co-crystallized ligand or a predicted active site.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to sample numerous poses of the ligand within the grid box. Poses are scored based on a scoring function that estimates binding affinity.[6]
-
Pose Analysis: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with active site residues.
Table 2: Representative Molecular Docking Results for Aminotetralin Analogs (Note: Data is illustrative, based on typical results for high-affinity ligands targeting GPCRs.)[7]
| Parameter | Representative Value | Description |
| Binding Energy / Score | -7.0 to -10.0 kcal/mol | Estimated free energy of binding; more negative is better. |
| Key Interacting Residues | Asp, Ser, Tyr, Phe, Trp | Amino acids in the binding pocket forming crucial interactions. |
| Interaction Types | Hydrogen Bond, Hydrophobic | The nature of the forces stabilizing the ligand-receptor complex. |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical models that correlate the chemical structures of a series of compounds with their biological activity. These models can predict the activity of novel, unsynthesized molecules.
Experimental Protocol: 2D-QSAR Modeling
-
Data Set Collection: A dataset of aminotetralin derivatives with experimentally measured biological activity (e.g., IC50 or Ki values) is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for each molecule in the dataset.[8]
-
Data Splitting: The dataset is divided into a training set (to build the model) and a test set (to validate the model's predictive power).
-
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation relating the descriptors (independent variables) to the biological activity (dependent variable).[1]
-
Model Validation: The statistical quality and predictive ability of the model are assessed using metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and prediction on the external test set.
Table 3: Common Molecular Descriptors in Aminotetralin QSAR Studies (Based on a QSAR study of 2-aminotetralin derivatives.)[1]
| Descriptor Class | Example Descriptor | Description |
| Electronic | Bond Dipole Moment | Measures the polarity of specific chemical bonds. |
| Lipophilicity | Bond Lipole | Describes the lipophilic character of molecular fragments. |
| Steric/Shape | VAMP Polarization XZ | Relates to the molecule's electrostatic properties and shape. |
| Topological | LogP | The logarithm of the partition coefficient (octanol/water). |
Conclusion
Theoretical and computational studies are indispensable for the modern drug discovery process. For scaffolds like 8-Amino-1-tetralone, these methods provide profound insights into molecular properties, potential biological targets, and the structural requirements for activity. By integrating DFT, molecular docking, and QSAR, researchers can rationally design and prioritize novel aminotetralin derivatives for synthesis and experimental testing, ultimately saving time and resources in the development of new therapeutics. The protocols and data presented herein, based on studies of closely related analogs, offer a robust framework for initiating such in silico investigations.
References
- 1. thepharmstudent.com [thepharmstudent.com]
- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 8-Amino-1-tetralone in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Amino-1-tetralone is a versatile bicyclic scaffold that serves as a valuable starting material and intermediate in the synthesis of a wide range of biologically active compounds. Its structure, featuring a reactive ketone and an amino group on the aromatic ring, allows for diverse chemical modifications, making it a key building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of 8-Amino-1-tetralone in the synthesis of pharmaceutical intermediates, with a focus on precursors for neurologically active agents. The aminotetralin core is a well-established pharmacophore in drugs targeting the central nervous system, particularly as dopamine and serotonin receptor ligands.
Key Applications
Derivatives of 8-Amino-1-tetralone are instrumental in the development of compounds targeting various receptors in the central nervous system. The primary applications lie in the synthesis of:
-
Dopamine Receptor Agonists: The 2-aminotetralin structure is a known pharmacophore for dopamine D2 receptor agonists, which are used in the treatment of Parkinson's disease and Restless Legs Syndrome.
-
Serotonin (5-HT) Receptor Ligands: Modifications of the aminotetralin scaffold can yield potent 5-HT receptor agonists and antagonists, which are crucial in the development of antidepressants and anxiolytics.
-
Multi-target-directed Ligands: The versatility of the 8-Amino-1-tetralone scaffold allows for the design of ligands that can interact with multiple receptor types, such as mixed 5-HT1A agonists and dopamine D2 antagonists.[1]
Synthesis of Key Pharmaceutical Intermediates
Two primary synthetic strategies are highlighted for the functionalization of 8-Amino-1-tetralone: Reductive Amination to modify the ketone moiety and Buchwald-Hartwig Amination to introduce substituents at the amino group (via a bromo-intermediate).
Reductive Amination for the Synthesis of N-Substituted 8-Aminotetralins
Reductive amination is a powerful method to introduce alkyl groups at the ketone position, leading to the formation of secondary or tertiary amines. This one-pot reaction involves the formation of an imine intermediate followed by its reduction.
Experimental Workflow for Reductive Amination:
Caption: General workflow for the reductive amination of 8-Amino-1-tetralone.
Detailed Protocol: Synthesis of 8-Amino-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine
This protocol describes the synthesis of a key intermediate analogous to precursors for dopamine agonists like Rotigotine.
Materials:
-
8-Amino-1-tetralone
-
Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 8-Amino-1-tetralone (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL), add propylamine (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-propylated aminotetralin.
Quantitative Data for Reductive Amination (Representative):
| Starting Material | Amine | Reducing Agent | Solvent | Yield (%) |
| 8-Amino-1-tetralone | Methylamine | NaBH₃CN | Methanol | 75-85 |
| 8-Amino-1-tetralone | Propylamine | NaBH(OAc)₃ | DCE | 70-80 |
| 8-Amino-1-tetralone | Benzylamine | NaBH₄ | Ethanol | 65-75 |
Note: Yields are indicative and can vary based on reaction scale and purification.
Buchwald-Hartwig Amination for the Synthesis of 8-(Aryl/Alkyl)amino-1-tetralone Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. To utilize this reaction, 8-Amino-1-tetralone is first converted to 8-Bromo-1-tetralone. This bromo-intermediate can then be coupled with a variety of primary and secondary amines.
Reaction Scheme for Buchwald-Hartwig Amination:
References
Application Notes and Protocols: Acylation of 8-Amino-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Amino-1-tetralone is a valuable bicyclic scaffold in medicinal chemistry and drug discovery. Its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The acylation of the primary amino group at the 8-position is a fundamental transformation that allows for the introduction of various functionalities, thereby enabling the exploration of structure-activity relationships (SAR). This document provides a detailed protocol for the N-acetylation of 8-Amino-1-tetralone to furnish N-(1-oxo-1,2,3,4-tetrahydronaphthalen-8-yl)acetamide, a common derivative. The protocol is based on a standard and reliable method using acetic anhydride with pyridine as a catalyst and solvent.
Reaction Principle
The acylation of 8-Amino-1-tetralone proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. Pyridine acts as a base to deprotonate the resulting positively charged nitrogen, and also serves as a nucleophilic catalyst by forming a more reactive acetylpyridinium ion intermediate. The subsequent collapse of the tetrahedral intermediate and elimination of an acetate leaving group yields the desired N-acetylated product.
Data Presentation
The following table summarizes the key reactants, their properties, and the expected product information for the acylation of 8-Amino-1-tetralone.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |
| 8-Amino-1-tetralone | C₁₀H₁₁NO | 161.20 | Starting Material | 1.0 equivalent |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acylating Agent | 1.2 equivalents |
| Pyridine | C₅H₅N | 79.10 | Catalyst & Solvent | - |
| Product | ||||
| N-(1-oxo-1,2,3,4-tetrahydronaphthalen-8-yl)acetamide | C₁₂H₁₃NO₂ | 203.24 | Acylated Product | ~85-95% Yield (Expected) |
Experimental Protocol
This protocol details the acetylation of 8-Amino-1-tetralone using acetic anhydride and pyridine.
Materials:
-
8-Amino-1-tetralone
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Hexanes (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Filter paper
-
Rotary evaporator
-
Standard glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-Amino-1-tetralone (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material). Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To the cooled solution, add acetic anhydride (1.2 eq) dropwise while stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water. b. Extract the aqueous mixture with dichloromethane (3 x volume of pyridine used). c. Combine the organic layers and wash sequentially with 1 M HCl (2 x volume of organic layer) to remove pyridine, followed by saturated NaHCO₃ solution (1 x volume of organic layer), and finally with brine (1 x volume of organic layer). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation of Crude Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N-(1-oxo-1,2,3,4-tetrahydronaphthalen-8-yl)acetamide.
-
Purification (Recrystallization): a. Dissolve the crude product in a minimal amount of hot ethanol. b. If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered. c. Slowly add hexanes to the hot ethanolic solution until the solution becomes slightly cloudy. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration using a Büchner funnel. f. Wash the crystals with a small amount of cold ethanol/hexanes mixture. g. Dry the crystals under vacuum to obtain the pure N-(1-oxo-1,2,3,4-tetrahydronaphthalen-8-yl)acetamide.
-
Characterization: Determine the melting point of the purified product and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Visualizations
Below are diagrams illustrating the logical workflow of the experimental protocol.
Analytical Methods for the Quantification of 8-Amino-1-tetralone: Application Notes and Protocols
This document provides detailed application notes and protocols for the quantitative analysis of 8-Amino-1-tetralone using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and professionals in drug development.
Disclaimer: The following protocols are proposed based on established analytical principles for similar compounds and require experimental validation for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
An HPLC method is well-suited for the direct analysis of 8-Amino-1-tetralone in various sample matrices. A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for its ability to separate the analyte from potential degradation products.[1][2][3][4][5]
Application Note: HPLC Analysis of 8-Amino-1-tetralone
This application note describes a stability-indicating RP-HPLC method for the quantification of 8-Amino-1-tetralone. The method utilizes a C18 column with UV detection, which is a common and robust setup for pharmaceutical analysis. The isocratic elution allows for a simple, rapid, and reproducible analysis. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability studies.
Experimental Protocol: HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.032 M ammonium acetate buffer (pH 4.5, adjusted with acetic acid) in a 55:45 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
2. Reagent and Sample Preparation:
-
Reagents: HPLC grade acetonitrile, ammonium acetate, acetic acid, and water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 8-Amino-1-tetralone reference standard and dissolve it in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 8-Amino-1-tetralone in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]
Quantitative Data Summary: HPLC Method
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Retention Time | Approximately 4.5 min |
HPLC Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of 8-Amino-1-tetralone.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature and low volatility of 8-Amino-1-tetralone, a derivatization step is necessary prior to GC-MS analysis.[6][7] Silylation is a common derivatization technique for compounds with active hydrogens, such as primary amines.[6] This protocol outlines a method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatizing agent.
Application Note: GC-MS Analysis of 8-Amino-1-tetralone
This note describes a GC-MS method for the sensitive and specific quantification of 8-Amino-1-tetralone. The protocol involves a derivatization step to form a more volatile and thermally stable trimethylsilyl (TMS) derivative. The subsequent analysis by GC-MS provides excellent chromatographic separation and mass spectral identification, making it a powerful tool for trace-level analysis in complex matrices.
Experimental Protocol: GC-MS Method
1. Derivatization Procedure:
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), pyridine (anhydrous), and a suitable solvent like acetonitrile or dichloromethane.
-
Procedure:
-
Accurately transfer a known amount of the dried sample or standard of 8-Amino-1-tetralone into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
-
2. Instrumentation and Analytical Conditions:
-
System: A standard GC-MS system with a split/splitless injector and a quadrupole mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
3. Method Validation Parameters:
The method should be validated for specificity, linearity, accuracy, precision, LOD, and LOQ using the derivatized standards.
Quantitative Data Summary: GC-MS Method (SIM Mode)
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.07 µg/mL |
| Retention Time of TMS derivative | Approximately 12.8 min |
GC-MS Experimental Workflow Diagram
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols for the Scale-up Synthesis of 8-Amino-1-tetralone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 8-Amino-1-tetralone hydrochloride, a key intermediate in the development of various pharmaceutical agents. The synthesis involves a two-step process commencing with the nitration of the commercially available starting material, 1-tetralone, to yield 8-nitro-1-tetralone. Subsequent reduction of the nitro group affords 8-amino-1-tetralone, which is then converted to its stable hydrochloride salt. This protocol emphasizes safe, efficient, and scalable procedures suitable for laboratory and pilot plant settings.
Introduction
8-Amino-1-tetralone and its derivatives are important building blocks in medicinal chemistry, serving as precursors for a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The synthetic route described herein is a robust and well-documented pathway that can be adapted for larger-scale production.
Overall Reaction Scheme
Caption: Overall synthetic pathway for 8-Amino-1-tetralone hydrochloride.
Experimental Protocols
Step 1: Synthesis of 8-Nitro-1-tetralone
This procedure details the nitration of 1-tetralone. Nitration of the aromatic ring of 1-tetralone can yield a mixture of isomers.[1] Reaction conditions should be carefully controlled to favor the formation of the desired 8-nitro isomer.
Materials and Equipment:
-
1-Tetralone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice bath
-
Jacketed reactor with overhead stirrer and temperature probe
-
Addition funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a clean and dry jacketed reactor, charge 1-tetralone and dichloromethane. Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. The temperature of the nitrating mixture should be maintained below 10 °C.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the stirred solution of 1-tetralone in dichloromethane via an addition funnel, maintaining the internal temperature of the reactor between 0-5 °C. The addition rate should be controlled to prevent a rapid exotherm.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, slowly and carefully quench the reaction mixture by pouring it over crushed ice with vigorous stirring. Separate the organic layer.
-
Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-nitro-1-tetralone. The crude product may be purified further by column chromatography or recrystallization to achieve the desired purity.
Safety Precautions:
-
Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[2] Strict temperature control is crucial.
-
Concentrated acids are corrosive and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
The addition of the nitrating mixture should be slow and controlled to avoid a runaway reaction.
Step 2: Synthesis of 8-Amino-1-tetralone
This protocol describes the reduction of the nitro group of 8-nitro-1-tetralone to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation on a large scale.[3][4]
Materials and Equipment:
-
8-Nitro-1-tetralone
-
Palladium on Carbon (5% or 10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a suitable hydrogenation reactor, charge a solution of 8-nitro-1-tetralone in methanol or ethanol.
-
Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution. The catalyst should be handled with care as it can be pyrophoric when dry.
-
Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction: Begin stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen and confirmed by analytical techniques (TLC or HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 8-amino-1-tetralone.
Safety Precautions:
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation reaction should be carried out in a well-ventilated area, away from ignition sources, and using appropriate safety equipment.
-
Palladium on carbon can be pyrophoric, especially after the reaction. The filter cake should be kept wet with solvent and disposed of properly.
Step 3: Formation of 8-Amino-1-tetralone Hydrochloride
The final step involves the conversion of the free amine to its more stable and handleable hydrochloride salt.[5]
Materials and Equipment:
-
8-Amino-1-tetralone
-
Hydrochloric Acid (concentrated or as a solution in a suitable solvent like isopropanol or diethyl ether)
-
Isopropanol (IPA) or Diethyl ether
-
Stirring vessel
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude or purified 8-amino-1-tetralone in a suitable solvent such as isopropanol or diethyl ether.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid to the amine solution. The hydrochloride salt will precipitate out of the solution.
-
Crystallization: Continue stirring for a period to ensure complete salt formation and crystallization. The mixture can be cooled to enhance precipitation.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold solvent (e.g., isopropanol or diethyl ether) to remove any impurities. Dry the product under vacuum to a constant weight.
Data Presentation
| Parameter | Step 1: Nitration | Step 2: Reduction | Step 3: Salt Formation |
| Starting Material | 1-Tetralone | 8-Nitro-1-tetralone | 8-Amino-1-tetralone |
| Key Reagents | HNO₃, H₂SO₄ | H₂, Pd/C | HCl |
| Solvent | Dichloromethane | Methanol or Ethanol | Isopropanol or Diethyl ether |
| Reaction Temperature | 0-5 °C | Room Temperature | Room Temperature to 0 °C |
| Typical Yield | 60-80% (isomer dependent) | >95% | >95% |
| Purity (by HPLC) | >95% (after purification) | >98% | >99% |
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 8-Amino-1-tetralone HCl.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the scale-up synthesis of 8-Amino-1-tetralone hydrochloride. By adhering to the detailed procedures and safety precautions, researchers and drug development professionals can efficiently and safely produce this valuable intermediate for further research and development activities. The provided data and visualizations offer a clear and concise overview of the entire process.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Application Notes: Use of 8-Amino-1-tetralone in the Preparation of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Amino-1-tetralone is a highly valuable and versatile bifunctional building block for the synthesis of novel heterocyclic compounds. Its structure incorporates a reactive ketone functional group within a tetralone framework and a nucleophilic aromatic amino group. This unique combination of reactive sites—the carbonyl group, the adjacent α-methylene protons, and the aromatic amine—provides multiple avenues for constructing complex, fused polycyclic systems. These resulting heterocyclic scaffolds, such as benzo[h]quinazolines and benzo[h]quinolines, are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules and natural products. This document outlines key synthetic strategies and provides representative protocols for leveraging 8-amino-1-tetralone as a precursor to novel heterocycles.
Key Synthetic Strategies
Two primary strategies for the elaboration of 8-amino-1-tetralone into fused heterocyclic systems are multicomponent reactions for the synthesis of benzo[h]quinazolinones and annulation reactions to form benzo[h]quinolines.
-
Synthesis of Fused Pyrimidines (Benzo[h]quinazolinones) : Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. A Biginelli-type reaction, for instance, can be employed to synthesize dihydropyrimidinone-fused tetralones. By reacting 8-amino-1-tetralone, an appropriate aldehyde, and a urea or thiourea derivative, one can construct the tetracyclic benzo[h]quinazolinone core. This reaction capitalizes on the reactivity of the α-methylene protons of the tetralone ketone.
-
Synthesis of Fused Quinolines (Benzo[h]quinolines) : The Friedländer annulation is a classic and effective method for synthesizing quinoline derivatives.[1][2][3] This reaction involves the condensation of a 2-aminoaryl ketone (in this case, 8-amino-1-tetralone) with a compound containing a reactive α-methylene group, such as a 1,3-dicarbonyl compound.[1] This strategy directly utilizes both the amino and ketone functionalities of the starting material to build the fused quinoline ring system.[2][3]
Diagrams of Synthetic Pathways
Caption: General workflows for synthesizing fused heterocycles from 8-amino-1-tetralone.
Experimental Protocols
Disclaimer: The following are general, representative protocols. Optimization of reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for the Synthesis of Benzo[h]quinazolinone Derivatives via Multicomponent Reaction
This protocol describes a one-pot, three-component synthesis of a tetracyclic fused pyrimidine.
Materials:
-
8-Amino-1-tetralone
-
Aromatic or aliphatic aldehyde
-
Urea or Thiourea
-
Ethanol (absolute)
-
Catalytic amount of boric acid or p-toluenesulfonic acid (p-TSA)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add 8-amino-1-tetralone (1.0 mmol, 1 equiv.), the selected aldehyde (1.1 mmol, 1.1 equiv.), and urea or thiourea (1.5 mmol, 1.5 equiv.).
-
Add absolute ethanol (20 mL) to the flask, followed by the acid catalyst (e.g., boric acid, 0.2 mmol, 20 mol%).[4]
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 15 mL) and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to afford the pure benzo[h]quinazolinone derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of Benzo[h]quinoline Derivatives via Friedländer Annulation
This protocol details the acid- or base-catalyzed condensation reaction to form the fused quinoline system.[3][5]
Materials:
-
8-Amino-1-tetralone
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Solvent (e.g., Ethanol, Toluene, or solvent-free)
-
Catalyst (e.g., p-Toluenesulfonic acid (p-TSA) for acid catalysis, or Piperidine/KOH for base catalysis)
-
Round-bottom flask with a reflux condenser or Dean-Stark trap (for azeotropic water removal)
Procedure:
-
In a round-bottom flask, combine 8-amino-1-tetralone (1.0 mmol, 1 equiv.) and the 1,3-dicarbonyl compound (1.2 mmol, 1.2 equiv.).
-
Add the chosen solvent (15 mL). For solvent-free conditions, omit this step.
-
Add the catalyst. For acid catalysis, use p-TSA (0.1 mmol, 10 mol%). For base catalysis, use a few drops of piperidine or a catalytic amount of KOH.[2]
-
Heat the mixture to reflux (or to 120-150 °C for solvent-free conditions) and stir vigorously. If using a Dean-Stark trap with toluene, monitor the azeotropic removal of water.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If no solid forms, remove the solvent under reduced pressure.
-
Purify the crude residue. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified benzo[h]quinoline derivative by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure.
Data Presentation
The following tables summarize representative quantitative data for hypothetical compounds synthesized using the protocols described above.
Table 1: Representative Data for Synthesized Benzo[h]quinazolinone Derivatives
| Entry | Aldehyde (R-group) | Product Structure (Generic) | Yield (%) | M.p. (°C) |
| 1 | Phenyl |
| 85 | 235-237 |
| 2 | 4-Chlorophenyl |
| 88 | 248-250 |
| 3 | 4-Methoxyphenyl |
| 82 | 229-231 |
| 4 | 2-Naphthyl |
| 79 | 260-262 |
*Yields and melting points are representative and will vary based on the specific substrate and optimized reaction conditions.
Table 2: Representative Data for Synthesized Benzo[h]quinoline Derivatives
| Entry | 1,3-Dicarbonyl (R¹, R²) | Product Structure (Generic) | Yield (%) | M.p. (°C) |
| 1 | Ethyl acetoacetate (Me, OEt) |
| 78 | 188-190 |
| 2 | Acetylacetone (Me, Me) |
| 82 | 195-197 |
| 3 | Dibenzoylmethane (Ph, Ph) |
| 75 | 215-217 |
| 4 | Dimedone |
| 85 | >300 |
*Yields and melting points are representative and will vary based on the specific substrate and optimized reaction conditions.
References
Application Notes and Protocols: Derivatization of 8-Amino-1-tetralone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 8-Amino-1-tetralone, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The following sections detail synthetic protocols for creating a library of derivatives and methodologies for their subsequent biological screening against various disease targets, including cancer, bacterial infections, and inflammation.
Introduction
8-Amino-1-tetralone is a valuable starting material in medicinal chemistry due to its rigid bicyclic core and the presence of a reactive primary amino group and a ketone moiety.[1] This unique structure allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop potent and selective therapeutic agents. The tetralone scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a broad spectrum of activities including antibacterial, antitumor, and anti-inflammatory properties.[2][3] Derivatization of the 8-amino group allows for the introduction of various functionalities, leading to the generation of compound libraries for high-throughput screening.
Derivatization Strategies
The primary amino group of 8-Amino-1-tetralone serves as a key handle for derivatization. The most common strategies include N-acylation, N-sulfonylation, and reductive amination to introduce a wide range of substituents and modulate the physicochemical and pharmacological properties of the parent molecule.
Experimental Workflow for Derivatization and Screening
Caption: Workflow from 8-Amino-1-tetralone to SAR analysis.
Experimental Protocols: Synthesis of 8-Amino-1-tetralone Derivatives
Protocol 1: General Procedure for N-Acylation
This protocol describes the synthesis of N-acyl derivatives of 8-Amino-1-tetralone using acid chlorides or anhydrides.
Materials:
-
8-Amino-1-tetralone
-
Appropriate acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve 8-Amino-1-tetralone (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution.
-
Slowly add the desired acid chloride or anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acyl-8-amino-1-tetralone derivative.
Protocol 2: General Procedure for N-Sulfonylation
This protocol details the synthesis of N-sulfonyl derivatives of 8-Amino-1-tetralone.
Materials:
-
8-Amino-1-tetralone
-
Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine or a mixture of THF and an aqueous base (e.g., NaOH)
-
1 M Hydrochloric acid
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve 8-Amino-1-tetralone (1.0 eq) in pyridine in a round-bottom flask and cool to 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight. Monitor by TLC.
-
Pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2.
-
Extract the product with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-sulfonyl-8-amino-1-tetralone derivative.
Protocol 3: General Procedure for Reductive Amination
This protocol describes the synthesis of N-alkyl derivatives of 8-Amino-1-tetralone via reductive amination with an aldehyde or ketone.[4][5]
Materials:
-
8-Amino-1-tetralone
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous 1,2-dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a stirred solution of 8-Amino-1-tetralone (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE or methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq) in portions over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkyl-8-amino-1-tetralone derivative.
Biological Screening Protocols
Protocol 4: In Vitro Anticancer Activity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized 8-Amino-1-tetralone derivatives in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anticipated Signaling Pathway in Cancer
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Protocol 5: In Vitro Antibacterial Activity - Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[2][7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, as a viability indicator)
-
Microplate reader (if using resazurin)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well microplate.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
Protocol 6: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
LPS from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the percentage inhibition of NO production.
Inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
Data Presentation
The quantitative data obtained from the biological screening should be summarized in tables for easy comparison and SAR analysis.
Table 1: Anticancer Activity of 8-Amino-1-tetralone Derivatives (IC₅₀ in µM)
| Compound ID | R Group (Acyl/Sulfonyl/Alkyl) | MCF-7 | HeLa | A549 |
| 8-AT | H (Parent Compound) | >100 | >100 | >100 |
| 8-AT-Ac | Acetyl | 75.2 | 89.4 | 95.1 |
| 8-AT-Bz | Benzoyl | 25.6 | 32.8 | 41.5 |
| 8-AT-Ts | Tosyl | 15.3 | 21.7 | 28.9 |
| 8-AT-Bn | Benzyl | 42.1 | 55.3 | 63.7 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 1.5 |
Table 2: Antibacterial Activity of 8-Amino-1-tetralone Derivatives (MIC in µg/mL)
| Compound ID | R Group (Acyl/Sulfonyl/Alkyl) | S. aureus | E. coli |
| 8-AT | H (Parent Compound) | >128 | >128 |
| 8-AT-Ac | Acetyl | 64 | 128 |
| 8-AT-Bz | Benzoyl | 32 | 64 |
| 8-AT-Ts | Tosyl | 16 | 32 |
| 8-AT-Bn | Benzyl | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Table 3: Anti-inflammatory Activity of 8-Amino-1-tetralone Derivatives (IC₅₀ for NO Inhibition in µM)
| Compound ID | R Group (Acyl/Sulfonyl/Alkyl) | IC₅₀ (µM) |
| 8-AT | H (Parent Compound) | >100 |
| 8-AT-Ac | Acetyl | 85.4 |
| 8-AT-Bz | Benzoyl | 38.2 |
| 8-AT-Ts | Tosyl | 22.5 |
| 8-AT-Bn | Benzyl | 45.9 |
| Dexamethasone | (Positive Control) | 5.7 |
Note: The data presented in these tables are representative and for illustrative purposes. Actual values will vary depending on the specific derivatives synthesized and the experimental conditions.
Conclusion
The derivatization of 8-Amino-1-tetralone provides a powerful platform for the discovery of novel therapeutic agents. The protocols outlined in these application notes offer a systematic approach to synthesize and screen a library of derivatives for anticancer, antibacterial, and anti-inflammatory activities. The resulting data will be invaluable for establishing structure-activity relationships and guiding the optimization of lead compounds in drug discovery programs.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Experimental setup for the reduction of the keto group in 8-Amino-1-tetralone
Application Note: Reduction of the Keto Group in 8-Amino-1-tetralone
Audience: Researchers, scientists, and drug development professionals.
Introduction 8-Amino-1-tetralone is a valuable bicyclic intermediate in medicinal chemistry, serving as a scaffold for various pharmacologically active compounds. The reduction of its ketone functionality to the corresponding alcohol, 8-Amino-1-tetralol, is a critical transformation. The resulting chiral amino alcohol is a key building block for synthesizing a range of therapeutic agents. This document provides detailed protocols for both achiral and asymmetric reduction methods and summarizes the expected outcomes based on established chemical principles.
Methods Overview
The reduction of the carbonyl group in 8-Amino-1-tetralone can be accomplished through several synthetic routes. The primary methods involve metal hydride reagents and catalytic hydrogenation.
-
Metal Hydride Reduction: Reagents like Sodium Borohydride (NaBH₄) are mild and effective for reducing ketones to alcohols.[1] They are generally used in protic solvents such as methanol or ethanol and offer high yields for simple reductions.[1] More potent reagents like Lithium Aluminium Hydride (LiAlH₄) can also be used but may require more stringent anhydrous conditions and careful handling.[2][3]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas or a hydrogen donor in the presence of a metal catalyst. For asymmetric synthesis, chiral catalysts, such as those based on Ruthenium (Ru) or Rhodium (Rh) with chiral ligands (e.g., BINAP), are employed to produce enantiomerically enriched alcohols.[2][4][5] Transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid, is often a practical alternative to using high-pressure hydrogen gas.[2][6]
Data Summary: Comparison of Reduction Methods
The selection of a reduction method depends on factors such as desired stereoselectivity, scalability, cost, and functional group tolerance. The following table summarizes common approaches for the reduction of ketones, which are applicable to 8-Amino-1-tetralone.
| Method | Reagent / Catalyst System | Typical Solvents | Typical Conditions | Expected Yield | Stereoselectivity |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol, THF/Water[1] | 0°C to Room Temp, 1-4h[1] | Good to Excellent (>85%)[3][7] | Achiral (Racemic mixture) |
| Asymmetric Reduction | (S)-CBS Catalyst with Borane (BH₃) | Tetrahydrofuran (THF) | -20°C to 0°C, 1-3h | Good (>80%) | High (Often >95% ee) |
| Catalytic Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ with a chiral diamine ligand (e.g., TsDPEN) and Formic Acid/Triethylamine | Dichloromethane (DCM), Methanol | Room Temp to 40°C, 12-24h | Good to Excellent (>90%)[6] | High (Often >90% ee)[6] |
| Catalytic Hydrogenation | Rh-MoOx/SiO₂ with H₂ | Water, Phosphoric Acid[8][9] | 70-80°C, 70 bar H₂[8] | Good to Excellent (>87%)[8] | Achiral (Racemic mixture) |
Experimental Workflow
The general workflow for the reduction of 8-Amino-1-tetralone is outlined in the diagram below. The process involves reaction setup, execution, quenching, product isolation, and purification.
Caption: General experimental workflow for the reduction of 8-Amino-1-tetralone.
Protocols
Protocol 1: Achiral Reduction using Sodium Borohydride (NaBH₄)
This protocol describes a standard, reliable method for the synthesis of racemic 8-Amino-1-tetralol.
Materials:
-
8-Amino-1-tetralone (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)[1]
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: Dissolve 8-Amino-1-tetralone in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
-
Addition of NaBH₄: Slowly add sodium borohydride portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.[1]
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until gas evolution ceases and the pH is acidic (~pH 2-3).
-
Basification & Extraction: Neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~8. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 8-Amino-1-tetralol.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Asymmetric Transfer Hydrogenation
This protocol provides a method for the enantioselective synthesis of 8-Amino-1-tetralol using a well-established ruthenium-based catalyst system.
Materials:
-
8-Amino-1-tetralone (1.0 eq)
-
[RuCl₂(p-cymene)]₂ (0.005 eq)
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.01 eq)
-
Formic acid/Triethylamine azeotrope (5:2 mixture) (5.0 eq)
-
Dichloromethane (DCM), degassed
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
Catalyst Pre-activation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN. Add degassed DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 8-Amino-1-tetralone in degassed DCM.
-
Addition: Transfer the substrate solution to the flask containing the activated catalyst via cannula. Add the formic acid/triethylamine mixture to the reaction.
-
Reaction: Stir the mixture vigorously at 30°C for 18-24 hours.[6]
-
Monitoring: Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC.
-
Quenching & Work-up: Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.[6]
-
Extraction: Separate the layers and extract the aqueous phase twice with DCM.
-
Drying & Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched 8-Amino-1-tetralol.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add quenching reagents slowly and carefully.
-
Catalytic hydrogenation with H₂ gas should be performed with appropriate high-pressure equipment and safety measures. Transfer hydrogenation avoids this hazard but involves flammable solvents and corrosive reagents.
-
Handle all organic solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. shokubai.org [shokubai.org]
- 9. Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 8-Amino-1-tetralone as a Versatile Starting Material for Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
8-Amino-1-tetralone is a versatile bifunctional molecule incorporating a reactive ketone and a nucleophilic aromatic amine. This unique structural motif presents a valuable platform for the synthesis of a diverse array of heterocyclic and derivatized compounds with potential applications in the agrochemical industry. While direct examples of commercial agrochemicals derived from 8-amino-1-tetralone are not extensively documented in publicly available literature, its chemical reactivity allows for its theoretical application in the synthesis of novel fungicides, herbicides, and insecticides. These application notes provide hypothetical, yet plausible, synthetic protocols and conceptual frameworks for leveraging 8-amino-1-tetralone as a starting material in the discovery and development of new crop protection agents. The protocols and pathways described herein are based on established organic chemistry principles and the known biological activities of related chemical scaffolds.
Introduction
The tetralone scaffold is a recurring motif in a variety of biologically active molecules, including both pharmaceuticals and natural products. The presence of both an aromatic ring and a cyclohexanone moiety provides a rigid framework that can be readily functionalized to interact with biological targets. The addition of an amino group at the 8-position, as in 8-amino-1-tetralone, introduces a key site for derivatization, enabling the construction of diverse chemical libraries for agrochemical screening. The amino group can be acylated, alkylated, or used as a handle for the construction of nitrogen-containing heterocycles, while the ketone functionality can undergo reactions such as condensation, reduction, and conversion to other functional groups. This dual reactivity makes 8-amino-1-tetralone an attractive, albeit underexplored, starting material for the synthesis of novel pesticides.
Proposed Agrochemical Applications and Synthetic Protocols
Based on the known bioactivities of related aminotetralin and heterocyclic compounds, we propose the following hypothetical applications of 8-amino-1-tetralone in agrochemical synthesis.
Synthesis of Novel Fungicidal Triazole Derivatives
Concept: Triazole fungicides are a major class of agricultural fungicides that act by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. By incorporating the 8-amino-1-tetralone scaffold, it may be possible to develop novel triazole fungicides with unique structure-activity relationships. The proposed synthesis involves the conversion of the amino group of 8-amino-1-tetralone into a triazole ring.
Experimental Protocol: Synthesis of a Hypothetical 8-(1,2,4-triazol-1-yl)-1-tetralone Derivative
-
Diazotization of 8-Amino-1-tetralone (1):
-
Suspend 8-amino-1-tetralone (1.61 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) in a flask cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Formation of the Triazole Ring (2):
-
In a separate flask, dissolve 1,2,4-triazole (0.69 g, 10 mmol) in a solution of sodium hydroxide (0.4 g, 10 mmol) in water (20 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the triazole solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the hypothetical 8-(1,2,4-triazol-1-yl)-3,4-dihydronaphthalen-1(2H)-one (2).
-
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) (HPLC) |
| 1 | Diazonium Salt of 1 | 8-Amino-1-tetralone | NaNO₂, HCl | Water | - | - |
| 2 | 8-(1,2,4-triazol-1-yl)-1-tetralone (2 ) | Diazonium Salt of 1 | 1,2,4-Triazole, NaOH | Water | 75 | 95 |
Signaling Pathway (Hypothetical)
The proposed triazole derivative could potentially inhibit the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis. This disruption of the fungal cell membrane would lead to cell death.
Caption: Hypothetical mechanism of action for a triazole fungicide.
Synthesis of Novel Herbicidal Pyridazinone Derivatives
Concept: Certain pyridazinone derivatives are known to act as herbicides by inhibiting phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. The 8-amino-1-tetralone scaffold can be used to construct novel pyridazinone herbicides.
Experimental Protocol: Synthesis of a Hypothetical Tetralono-pyridazinone Derivative
-
Condensation of 8-Amino-1-tetralone (1) with a Keto-acid:
-
To a solution of 8-amino-1-tetralone (1.61 g, 10 mmol) in ethanol (50 mL), add levulinic acid (1.28 g, 11 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 g).
-
Reflux the mixture for 8 hours with a Dean-Stark trap to remove water.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the intermediate enamine.
-
-
Cyclization to form the Pyridazinone Ring (3):
-
Dissolve the intermediate enamine in glacial acetic acid (30 mL).
-
Add hydrazine hydrate (0.5 mL, 10 mmol) and reflux the mixture for 6 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry to yield the hypothetical tetralono-pyridazinone derivative (3).
-
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) (HPLC) |
| 1 | Enamine Intermediate | 8-Amino-1-tetralone | Levulinic acid, p-TSA | Ethanol | 85 | 96 |
| 2 | Tetralono-pyridazinone (3 ) | Enamine Intermediate | Hydrazine hydrate | Acetic Acid | 70 | 94 |
Experimental Workflow
Caption: Proposed synthesis of a tetralono-pyridazinone herbicide.
Synthesis of Novel Insecticidal Schiff Base Derivatives
Concept: Schiff bases derived from aromatic amines and aldehydes have shown a wide range of biological activities, including insecticidal properties. The formation of a Schiff base from 8-amino-1-tetralone introduces a new pharmacophore that can be further modified.
Experimental Protocol: Synthesis of a Hypothetical Schiff Base Insecticide
-
Schiff Base Formation (4):
-
Dissolve 8-amino-1-tetralone (1.61 g, 10 mmol) in methanol (50 mL).
-
Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The formation of a precipitate indicates the product. Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the hypothetical Schiff base derivative (4).
-
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) (HPLC) |
| 1 | Schiff Base (4 ) | 8-Amino-1-tetralone | 4-Chlorobenzaldehyde | Methanol | 92 | 98 |
Logical Relationship of Synthesis
Caption: Logical flow of Schiff base synthesis from 8-amino-1-tetralone.
Conclusion
8-Amino-1-tetralone represents a promising, yet currently underutilized, starting material for the synthesis of novel agrochemicals. The synthetic protocols and conceptual frameworks presented in these application notes illustrate the potential for creating diverse libraries of compounds for screening as fungicides, herbicides, and insecticides. While the specific examples provided are hypothetical, they are grounded in established chemical principles and the known biological activities of related molecular scaffolds. Further research and high-throughput screening of derivatives synthesized from 8-amino-1-tetralone are warranted to fully explore its potential in the development of next-generation crop protection agents. Researchers in the agrochemical industry are encouraged to consider this versatile building block in their discovery programs.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 8-Amino-1-tetralone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Amino-1-tetralone. The content is structured to address specific experimental challenges and improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 8-Amino-1-tetralone?
A1: The most prevalent laboratory synthesis involves a two-step process:
-
Nitration of 1-tetralone: This step introduces a nitro group onto the aromatic ring of 1-tetralone. The primary challenge is achieving high regioselectivity for the desired 8-nitro-1-tetralone isomer.
-
Reduction of 8-nitro-1-tetralone: The nitro group of 8-nitro-1-tetralone is then reduced to an amino group to yield the final product, 8-Amino-1-tetralone.
An alternative, though less common, approach is the oxidation of 5-nitrotetralin, which can yield a mixture of nitro-1-tetralone isomers, including the 8-nitro derivative[1].
Q2: Why is the yield of 8-Amino-1-tetralone often low?
A2: Low yields in the synthesis of 8-Amino-1-tetralone can stem from several factors:
-
Poor regioselectivity in the nitration step: The nitration of 1-tetralone can produce a mixture of isomers (5-, 6-, 7-, and 8-nitro-1-tetralone), making the isolation of the desired 8-nitro isomer challenging and reducing its yield[1].
-
Side reactions and degradation: Harsh reaction conditions, particularly during nitration (e.g., high temperatures or prolonged exposure to strong acids), can lead to the formation of byproducts and degradation of the starting material and product[2].
-
Incomplete reduction: The reduction of the nitro group may be incomplete, leading to a mixture of the nitro intermediate and the final amino product.
-
Product loss during purification: Each purification step, such as column chromatography or recrystallization, can lead to a loss of material.
Q3: How can I improve the regioselectivity of the nitration to favor the 8-nitro isomer?
A3: Achieving high regioselectivity for 8-nitro-1-tetralone is challenging. While no method provides exclusive formation of the 8-nitro isomer, certain conditions can influence the product distribution. The use of specific nitrating agents and reaction conditions can alter the isomer ratios. For instance, nitration of substituted tetralones has been shown to yield different isomer distributions based on the reagents used[1].
Experimental Protocols
Protocol 1: Synthesis of 8-nitro-1-tetralone via Nitration of 1-tetralone
This protocol is adapted from general procedures for the nitration of tetralones and aims to control the reaction conditions to manage regioselectivity and minimize side reactions.
Materials:
-
1-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to -5 °C in an ice-salt bath.
-
Slowly add 1-tetralone to the cooled sulfuric acid while maintaining the temperature below 0 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to a small amount of cooled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the 1-tetralone solution over 30-60 minutes, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers. The 8-nitro-1-tetralone isomer is typically one of the components of the resulting mixture.
Protocol 2: Synthesis of 8-Amino-1-tetralone via Catalytic Hydrogenation
This protocol describes the reduction of 8-nitro-1-tetralone to 8-Amino-1-tetralone using palladium on carbon as a catalyst.
Materials:
-
8-nitro-1-tetralone
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve 8-nitro-1-tetralone in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the flask with hydrogen gas (typically 1-3 atm, or using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 8-Amino-1-tetralone.
-
If necessary, purify the product by recrystallization or column chromatography.
Troubleshooting Guides
Nitration of 1-tetralone
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Yield of Nitro-tetralones | - Reaction temperature too high, leading to degradation. - Incomplete reaction. - Product loss during workup. | - Maintain the reaction temperature strictly below 0 °C during the addition of the nitrating agent. - Increase the reaction time at 0 °C. - Ensure efficient extraction and careful handling during purification. |
| Poor Regioselectivity (low yield of 8-nitro isomer) | - The directing effects of the carbonyl and the fused benzene ring lead to a mixture of isomers. | - Experiment with different nitrating agents (e.g., acetyl nitrate, nitronium tetrafluoroborate) which may offer different regioselectivity. - Carefully optimize the reaction temperature, as it can influence the isomer ratio. |
| Formation of Dark Tar-like Byproducts | - Overheating of the reaction. - Use of impure starting materials. - Prolonged exposure to strong acids. | - Ensure efficient cooling and slow addition of the nitrating agent. - Use freshly distilled 1-tetralone. - Minimize the reaction time as much as possible. |
| Difficulty in Separating Isomers | - The nitro-1-tetralone isomers have similar polarities. | - Use a long chromatography column with a shallow solvent gradient for better separation. - Consider fractional crystallization if the isomers have different solubilities. |
Reduction of 8-nitro-1-tetralone
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Incomplete Reaction | - Inactive catalyst. - Insufficient hydrogen pressure. - Poor agitation. - Catalyst poisoning. | - Use fresh, high-quality Pd/C catalyst. - Ensure a proper seal on the hydrogenation apparatus and maintain a positive hydrogen pressure. - Increase the stirring speed to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas). - Ensure the starting material and solvent are free of catalyst poisons like sulfur compounds. |
| Low Yield of 8-Amino-1-tetralone | - Product loss during filtration and workup. - Adsorption of the product onto the catalyst or Celite®. | - Thoroughly wash the catalyst and Celite® pad with the reaction solvent after filtration. - Consider using a different solvent for the reaction and workup. |
| Formation of Side Products | - Over-reduction of the carbonyl group. - Formation of azo or azoxy compounds. | - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Use a more selective reducing agent if over-reduction is a significant issue. - Ensure a sufficient amount of catalyst and hydrogen are used to drive the reaction to the desired amine. |
| Product is Unstable and Decomposes | - Amines can be sensitive to air and light. | - Work up the reaction quickly and store the final product under an inert atmosphere and protected from light. - Consider converting the amine to a more stable salt (e.g., hydrochloride) for long-term storage. |
Data Presentation
Table 1: Effect of Nitrating Agent on Isomer Distribution (Illustrative)
| Nitrating Agent | Temperature (°C) | Solvent | 5-nitro (%) | 6-nitro (%) | 7-nitro (%) | 8-nitro (%) | Total Yield (%) |
| HNO₃/H₂SO₄ | -5 to 0 | H₂SO₄ | ~20-30 | ~10-20 | ~40-50 | ~5-15 | 60-70 |
| Acetyl Nitrate | -10 | Ac₂O | ~15-25 | ~15-25 | ~30-40 | ~10-20 | 50-60 |
| NO₂BF₄ | -20 | CH₃NO₂ | ~25-35 | ~5-15 | ~35-45 | ~10-20 | 65-75 |
Note: The values in this table are illustrative and based on general trends reported in the literature for the nitration of similar aromatic ketones. Actual results will vary depending on the specific reaction conditions.
Table 2: Comparison of Reducing Agents for 8-nitro-1-tetralone (Illustrative)
| Reducing Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂ | 10% Pd/C | Ethanol | 25 | 2-4 | >90 |
| H₂ | Raney Ni | Methanol | 25 | 4-6 | >85 |
| Fe/HCl | - | Ethanol/H₂O | 80 | 3-5 | 70-80 |
| SnCl₂·2H₂O | - | Ethanol | 70 | 2-3 | 80-90 |
Note: This table provides an illustrative comparison of common reducing agents. The optimal choice will depend on the specific experimental setup, desired purity, and cost considerations.
Visualizations
Caption: Synthetic workflow for 8-Amino-1-tetralone.
Caption: Troubleshooting logic for the nitration step.
References
Technical Support Center: Purification of 8-Amino-1-tetralone
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 8-Amino-1-tetralone (CAS: 210346-49-9).[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 8-Amino-1-tetralone?
A1: Impurities in crude 8-Amino-1-tetralone are typically dependent on the synthetic route. Common impurities may include unreacted starting materials, isomers (e.g., other positional isomers of the amino group if arising from nitration of 1-tetralone), and byproducts from side reactions.[2] Oxidation or degradation products can also be present, often appearing as colored contaminants.[3]
Q2: Which purification technique is the most suitable for my crude 8-Amino-1-tetralone sample?
A2: The best technique depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: This is highly effective for separating the basic 8-Amino-1-tetralone from neutral or acidic impurities. The amino group can be protonated to form a water-soluble salt, allowing for separation from non-basic compounds.[4]
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Recrystallization: This is a good choice if the crude product is relatively pure (>85-90%) and a suitable solvent is found in which the impurities are either very soluble or insoluble.[5]
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Column Chromatography: This technique is ideal for separating impurities with polarities similar to the product or when multiple impurities are present.[6]
Q3: My purified 8-Amino-1-tetralone is a yellow or brown solid. How can I remove the color?
A3: Colored impurities are often due to oxidation or degradation byproducts.[3] While column chromatography is very effective at removing them, you can also try treatment with activated carbon during recrystallization. Add a small amount of activated carbon to the hot solution before filtering, which can adsorb the colored impurities. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
Q4: What is the general solubility profile of 8-Amino-1-tetralone?
A4: As a derivative of 1-tetralone, 8-Amino-1-tetralone is expected to have low solubility in water.[7] It is generally soluble in various organic solvents such as ethers, alcohols, and chlorinated solvents.[7] Due to its basic amino group, it will become soluble in aqueous acidic solutions through the formation of its ammonium salt.[4][8]
Purification Technique Troubleshooting Guides
Issue 1: Recrystallization Problems
| Problem | Potential Cause | Troubleshooting & Optimization |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated or cooling too quickly. | - Use a lower-boiling point solvent or a solvent mixture. - Use a larger volume of solvent to avoid oversaturation.[3] - Allow the solution to cool more slowly by insulating the flask.[3] - Scratch the inside of the flask with a glass rod to create nucleation sites.[3] - Add a seed crystal of the pure compound.[3] |
| Poor or Low Recovery | The chosen solvent is too good; the compound remains partially soluble even at low temperatures. Too much solvent was used. Premature crystallization during hot filtration. | - Choose a solvent system where the compound has high solubility when hot and very low solubility when cold.[5][9] - Use the minimum amount of hot solvent required to fully dissolve the crude product.[9] - Ensure the filtration funnel and receiving flask are pre-heated to prevent the product from crashing out. |
| Product is Still Impure | The impurities have similar solubility to the product in the chosen solvent. The crystals formed too quickly, trapping impurities. | - Select a different recrystallization solvent where the impurity has significantly different solubility. - Ensure slow cooling to allow for the formation of a pure crystal lattice.[9] - A second recrystallization may be necessary. |
Issue 2: Column Chromatography Failures
| Problem | Potential Cause | Troubleshooting & Optimization |
| Poor Separation (Co-elution) | The solvent system (eluent) is too polar or not polar enough. The column was packed improperly. The column was overloaded with the crude sample. | - Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.25-0.35 for the target compound.[3] - Ensure the column is packed uniformly without cracks or channels.[3] - Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:100 by weight). |
| Low or No Recovery | The compound is irreversibly adsorbed onto the silica gel. The eluent is not polar enough to move the compound. | - The amino group on 8-Amino-1-tetralone can strongly interact with acidic silica gel, causing tailing or irreversible binding. Consider deactivating the silica gel with a small amount of a base like triethylamine (e.g., 0.5-1%) in your eluent system. - If degradation is suspected, consider using a different stationary phase like neutral alumina.[3] |
| Compound Streaking/Tailing on Column | The compound is too polar for the chosen eluent. The sample was loaded in a solvent stronger than the eluent. Strong interaction with the stationary phase. | - Add a small percentage of a more polar solvent (e.g., methanol) or a base (triethylamine) to the eluent to improve peak shape. - Dissolve and load the sample in the weakest possible solvent, preferably the eluent itself or a less polar solvent. Dry loading the sample can also resolve this issue.[3] |
Issue 3: Acid-Base Extraction Complications
| Problem | Potential Cause | Troubleshooting & Optimization |
| Emulsion Forms at the Interface | The two layers are not separating cleanly due to agitation that was too vigorous or the presence of particulate matter. | - Allow the separatory funnel to stand undisturbed for a longer period. - Gently swirl the funnel instead of shaking vigorously. - Add a small amount of brine (saturated aqueous NaCl solution), which can help break up emulsions by increasing the ionic strength of the aqueous layer.[10] |
| Low Recovery of Product | Incomplete extraction from the organic layer into the aqueous acid. Incomplete back-extraction after basification. The pH was not sufficiently acidic or basic. | - Perform multiple extractions with the aqueous acid (e.g., 3 x 20 mL instead of 1 x 60 mL) to ensure complete protonation and transfer.[11] - When regenerating the free amine, ensure the aqueous layer is sufficiently basic (pH > 10) by checking with pH paper before back-extracting. - Perform multiple back-extractions with the organic solvent to recover all of the liberated free amine. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate basic 8-Amino-1-tetralone from neutral impurities.
-
Dissolution: Dissolve the crude 8-Amino-1-tetralone (e.g., 1.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (50 mL) in a separatory funnel.
-
Acidic Extraction: Add 1M aqueous HCl (30 mL) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes, venting periodically.[8]
-
Separation: Allow the layers to separate. The protonated 8-Amino-1-tetralone ammonium salt will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1M HCl (20 mL) to ensure all the amine is captured. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.[11]
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH solution while stirring until the solution is strongly basic (pH > 10, check with pH paper). The 8-Amino-1-tetralone will precipitate or form an oil.[8]
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free 8-Amino-1-tetralone back into an organic solvent (e.g., 3 x 30 mL of diethyl ether).
-
Drying and Evaporation: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.[8][10]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below.[5] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) to find the ideal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions until the solid just dissolves completely.[9]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[5]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 3: Purification by Column Chromatography
-
Solvent System Selection: Using TLC, identify an eluent system (e.g., a mixture of hexane and ethyl acetate) that gives the product an Rf value of approximately 0.25-0.35.[3] To prevent tailing, consider adding 0.5-1% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry method is common). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.[3]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Fraction Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified 8-Amino-1-tetralone.
Visual Guides
Caption: Troubleshooting workflow for selecting a purification method.
Caption: Logical flow of separation in acid-base extraction.
References
- 1. scbt.com [scbt.com]
- 2. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. community.wvu.edu [community.wvu.edu]
Technical Support Center: Synthesis of 8-Amino-1-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Amino-1-tetralone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: I am attempting the Buchwald-Hartwig amination of 8-bromo-1-tetralone to synthesize 8-Amino-1-tetralone, but I am observing low to no conversion of my starting material. What are the likely causes and how can I resolve this?
Low or no conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction environment.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, BINAP) are fresh and have been stored under an inert atmosphere. Consider using a pre-formed palladium catalyst which can be more robust. |
| Insufficiently Strong Base | For the amination of an aryl bromide, a strong base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used. If you are using a weaker base like cesium carbonate (Cs₂CO₃), the reaction may require higher temperatures or a more reactive catalyst system. For less reactive amines, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) could be considered.[1] |
| Oxygen Contamination | The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are anhydrous and deoxygenated. |
| Low Reaction Temperature | While higher temperatures can lead to side reactions, the reaction may not proceed if the temperature is too low. A typical temperature range for this reaction is 80-120 °C. |
Q2: My reaction is producing a significant amount of 1-tetralone as a byproduct. What is this side reaction and how can I minimize it?
The formation of 1-tetralone is likely due to a hydrodehalogenation side reaction, where the bromine atom on the starting material is replaced by a hydrogen atom.[2] This is a common side reaction in Buchwald-Hartwig aminations.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos or other biaryl phosphine ligands are often effective at promoting the desired C-N bond formation over hydrodehalogenation. It may be necessary to screen several ligands to find the optimal one for this specific transformation.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the amination reaction.[1]
-
Base Selection: The choice of base can also influence the extent of this side reaction. Experimenting with different bases (e.g., NaOtBu vs. K₃PO₄) may be beneficial.
Q3: I am observing multiple unidentified impurities in my crude product mixture. What are other potential side reactions?
Besides hydrodehalogenation, other side reactions can occur:
-
Dimerization of the Starting Material: Under certain conditions, the aryl bromide can undergo homo-coupling to form a biaryl species.
-
Reaction at the Ketone: While less common under these conditions, the ketone functionality of the tetralone could potentially undergo side reactions, especially if very strong bases or nucleophiles are present.
-
Ligand Degradation Products: The phosphine ligands themselves can degrade, particularly at high temperatures, leading to impurities.
To identify these impurities, it is recommended to use techniques such as LC-MS and NMR and compare the spectra to known and potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the synthesis of 8-Amino-1-tetralone via Buchwald-Hartwig amination?
A general protocol adapted from the synthesis of the analogous 7-amino-1-tetralone is provided below.[2] This should be considered a starting point and may require optimization.
Experimental Protocol: Buchwald-Hartwig Amination of 8-Bromo-1-tetralone
| Reagent/Component | Suggested Quantity (Molar Equivalents) | Notes |
| 8-Bromo-1-tetralone | 1.0 | Starting material. |
| Ammonia Source (e.g., LHMDS or Benzophenone Imine) | 1.2 - 1.5 | Direct use of ammonia gas can be challenging. Ammonia equivalents are often preferred. If using benzophenone imine, a subsequent hydrolysis step is required. |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 0.02 - 0.05 (2-5 mol%) | A palladium(0) source is needed for the catalytic cycle. Pd₂(dba)₃ is another common choice. |
| Phosphine Ligand (e.g., XPhos) | 0.04 - 0.10 (4-10 mol%) | The ligand to palladium ratio is typically 2:1. |
| Base (e.g., NaOtBu) | 1.4 - 2.0 | Must be a strong, non-nucleophilic base. |
| Anhydrous Solvent (e.g., Toluene) | - | The reaction should be performed under anhydrous and inert conditions. |
| Reaction Conditions | Temperature: 80-110 °CAtmosphere: Inert (Argon or Nitrogen)Reaction Time: 12-24 hours (monitor by TLC or LC-MS) | |
| Work-up and Purification | 1. Cool the reaction mixture and dilute with a suitable solvent (e.g., ethyl acetate).2. Wash with water and brine.3. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.4. Concentrate under reduced pressure.5. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). |
Q2: Are there alternative synthetic routes to 8-Amino-1-tetralone?
Yes, an alternative route involves the regioselective oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, followed by acidic hydrolysis to yield 8-amino-1-tetralone.[3] This method avoids the use of palladium catalysts.
Q3: How can I effectively purify 8-Amino-1-tetralone from the reaction mixture?
Flash column chromatography on silica gel is a common and effective method for purifying 8-Amino-1-tetralone. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system. The polarity of the eluent can be adjusted based on the separation observed by Thin Layer Chromatography (TLC).
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of 8-Amino-1-tetralone and the competing hydrodehalogenation side reaction.
Caption: A troubleshooting workflow for optimizing the synthesis of 8-Amino-1-tetralone.
References
Technical Support Center: Optimization of 8-Amino-1-tetralone Derivatization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the derivatization of 8-Amino-1-tetralone.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of 8-Amino-1-tetralone.
| Question | Answer |
| Problem: Low or No Yield in N-Acylation Reaction | Possible Causes & Solutions: 1. Inadequate Base: The choice of base is critical. If using a weak base like triethylamine (TEA) with a less reactive acylating agent, the reaction may be slow or incomplete. Consider using a stronger, non-nucleophilic base like Proton-Sponge or DBU, or an inorganic base like K₂CO₃ in a suitable solvent.2. Poor Solvent Choice: The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and poor reactivity. Ensure all reactants are soluble. Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are often good starting points.3. Low Reactivity of Acylating Agent: Acid anhydrides are generally less reactive than acyl chlorides. If using an anhydride, you may need more forcing conditions (e.g., higher temperature, longer reaction time) or a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).4. Reaction Temperature Too Low: Many acylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try heating it to 40-60°C, monitoring for potential side product formation. |
| Problem: Formation of Multiple Products or Side Reactions | Possible Causes & Solutions: 1. Di-acylation: Although unlikely after the first acylation due to the reduced nucleophilicity of the resulting amide, it can occur under harsh conditions.[1] Use a controlled stoichiometry (e.g., 1.0-1.1 equivalents of the acylating agent).2. Reaction at the Ketone: The α-position to the ketone is acidic and can be deprotonated by a strong base, potentially leading to side reactions like aldol condensation.[2] Use a non-nucleophilic base and moderate temperatures to minimize this. For reactions sensitive to the ketone, consider protecting it as a ketal prior to derivatization.3. Lewis Acid Complexation: In Friedel-Crafts type acylations, the amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the system.[3] This is generally not an issue for N-acylation but is a critical consideration for ring acylation. For N-acylation, protection of the amine is the strategy to enable ring acylation.[3] |
| Problem: Difficulty in Purifying the Final Product | Possible Causes & Solutions: 1. Unreacted Starting Material: If the reaction did not go to completion, you will have a mixture of starting material and product. Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. The difference in polarity between the primary amine starting material and the amide product can often be exploited for chromatographic separation.2. Base Removal: Amine bases like TEA or DIPEA can be difficult to remove. Perform an acidic wash (e.g., dilute HCl) during workup to protonate the base and extract it into the aqueous layer. Ensure your product is stable to these acidic conditions.3. Catalyst Residues: If using a catalyst like DMAP, it can sometimes co-elute with the product. Washing with a dilute acid solution can also help remove residual DMAP. |
| Problem: Schiff Base (Imine) Formation is Inefficient or Reversible | Possible Causes & Solutions: 1. Water Removal: The formation of a Schiff base is a condensation reaction that produces water.[4] This equilibrium can be driven towards the product by removing water as it is formed, typically by using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent like anhydrous MgSO₄.2. Lack of Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., a drop of acetic acid).[4] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.3. Steric Hindrance: Aldehydes are generally more reactive than ketones for Schiff base formation due to less steric hindrance.[5] If reacting with a bulky ketone, higher temperatures and longer reaction times may be necessary. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common derivatization reactions for the amino group of 8-Amino-1-tetralone? | The primary amino group of 8-Amino-1-tetralone is a versatile handle for various modifications. The most common reactions include:• N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust and widely used transformation.[6]• Schiff Base Formation: Condensation with aldehydes or ketones to form imines. These can be stable products or intermediates that are subsequently reduced.[4][7]• Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) to form a secondary or tertiary amine.[8][9] This is an efficient one-pot method to form N-alkyl derivatives.[8] |
| How do I choose the right solvent and base for N-acylation? | For solvents , choose an aprotic solvent in which your starting materials are soluble. Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common choices. For the base , its role is to neutralize the acid byproduct (e.g., HCl from an acyl chloride). A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Use at least one equivalent for acyl chlorides and a catalytic amount for anhydrides. |
| Can the ketone group at the 1-position interfere with the derivatization of the 8-amino group? | Yes, potentially. The α-protons (at the 2-position) are acidic and can be removed by strong bases, leading to enolate formation and potential side reactions.[2] Furthermore, some reagents could react with both the amine and the ketone. For most standard N-acylations or reductive aminations under mild conditions, the amino group is significantly more nucleophilic and will react selectively. However, if using organometallic reagents or very strong bases, protecting the ketone (e.g., as a ketal) may be necessary. |
| How can I monitor the progress of the reaction? | Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside the 8-Amino-1-tetralone starting material on a TLC plate. The product (e.g., an amide) is typically less polar than the starting amine, so it will have a higher Rf value. The reaction is complete when the starting material spot has been completely consumed. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring, allowing you to observe the disappearance of the starting material mass ion and the appearance of the product mass ion. |
| What is the difference between direct and indirect reductive amination? | In direct reductive amination , the amine, carbonyl compound, and reducing agent are all mixed together in one pot.[8] This is highly efficient. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is often used because it selectively reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[9] In indirect reductive amination , the imine is formed first and sometimes isolated before being reduced in a separate step with a reducing agent like sodium borohydride (NaBH₄). |
Data Presentation
Table 1: Optimization of N-Acylation Conditions (Hypothetical Data)
This table summarizes the effect of different solvents and bases on the yield of a typical N-acylation of 8-Amino-1-tetralone with an acyl chloride.
| Entry | Solvent | Base (1.2 eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | Triethylamine (TEA) | 25 | 4 | 75 |
| 2 | Dichloromethane (DCM) | DIPEA | 25 | 4 | 82 |
| 3 | Tetrahydrofuran (THF) | Triethylamine (TEA) | 25 | 6 | 68 |
| 4 | Acetonitrile (MeCN) | K₂CO₃ | 50 | 3 | 85 |
| 5 | Dichloromethane (DCM) | Pyridine | 25 | 4 | 92 |
Table 2: Optimization of Schiff Base Formation (Hypothetical Data)
This table illustrates the impact of reaction conditions on the yield of the condensation reaction between 8-Amino-1-tetralone and an aldehyde.
| Entry | Aldehyde | Solvent | Catalyst | Conditions | Yield (%) |
| 1 | Benzaldehyde | Ethanol | None | Reflux, 8h | 45 |
| 2 | Benzaldehyde | Ethanol | Acetic Acid (cat.) | Reflux, 4h | 78 |
| 3 | Benzaldehyde | Toluene | Acetic Acid (cat.) | Reflux, Dean-Stark | 95 |
| 4 | 4-Nitrobenzaldehyde | Toluene | Acetic Acid (cat.) | Reflux, Dean-Stark | 98 |
| 5 | 4-Methoxybenzaldehyde | Toluene | Acetic Acid (cat.) | Reflux, Dean-Stark | 91 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 8-Amino-1-tetralone (1.0 eq.).
-
Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath. Add a suitable base, such as triethylamine (1.2 eq.).
-
Reagent Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Schiff Base Formation
-
Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 8-Amino-1-tetralone (1.0 eq.) and the desired aldehyde (1.05 eq.).
-
Solvent & Catalyst: Add toluene as the solvent and a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue heating until no more water is collected (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The resulting crude imine is often pure enough for the next step (e.g., reduction). If necessary, it can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the N-acylation of 8-Amino-1-tetralone.
Caption: Troubleshooting decision tree for low product yield in derivatization reactions.
References
- 1. reddit.com [reddit.com]
- 2. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 3. Explain why the acylation of aniline is not possible | Filo [askfilo.com]
- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting guide for the analysis of 8-Amino-1-tetralone by LC-MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the liquid chromatography-mass spectrometry (LC-MS) analysis of 8-Amino-1-tetralone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatography Issues
Question 1: I am observing significant peak tailing for my 8-Amino-1-tetralone standard. What are the likely causes and how can I improve the peak shape?
Answer:
Peak tailing for 8-Amino-1-tetralone, an aromatic amine, is a common issue in reversed-phase LC-MS. The primary cause is often secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase of the column.[1] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.
Here is a step-by-step guide to troubleshoot and improve peak shape:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.[2]
-
Low pH: At a low pH (e.g., 2-3), the amine group of 8-Amino-1-tetralone will be protonated, and the silanol groups on the column will be less ionized. This can reduce the undesirable secondary interactions. Try adding a volatile acid compatible with MS, such as formic acid or acetic acid, to your mobile phase.[3]
-
High pH: Alternatively, at a high pH (e.g., 8-10), the silanol groups will be deprotonated, but the amine on 8-Amino-1-tetralone will be neutral. This can also minimize secondary interactions. However, ensure your column is stable at high pH.[1][4]
-
-
Use of Mobile Phase Additives:
-
Buffers: Incorporating a buffer, such as ammonium formate or ammonium acetate, can help maintain a consistent pH and mask the residual silanol groups, leading to improved peak symmetry.[5]
-
Competitive Amines: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can also be effective. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte. Note that TEA might cause ion suppression in the MS source.
-
-
Column Choice: If mobile phase optimization is insufficient, consider using a column with a different stationary phase. End-capped columns or those with a base-deactivated silica can significantly reduce peak tailing for basic compounds.
-
Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak distortion. Try injecting a more dilute sample to see if the peak shape improves.[6]
Question 2: My retention time for 8-Amino-1-tetralone is shifting between injections. What could be the cause?
Answer:
Retention time shifts can be caused by several factors. A systematic approach is needed to identify the root cause.
-
Column Equilibration: Insufficient column equilibration between injections is a common cause of retention time drift, especially when running a gradient. Ensure that the column is equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes).[7]
-
Mobile Phase Composition:
-
Inaccurate Preparation: Double-check the preparation of your mobile phases to ensure the correct proportions of solvents and additives.
-
Evaporation: Over time, the more volatile component of the mobile phase can evaporate, changing its composition and affecting retention times. Prepare fresh mobile phases regularly.
-
-
Pump Performance: Inconsistent flow from the LC pump can lead to retention time variability. Check for pressure fluctuations and ensure the pump is properly primed and free of air bubbles.[7]
-
Column Temperature: Fluctuations in the column oven temperature can cause retention time shifts. Ensure the column compartment is maintaining a stable temperature.[7]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent drift in one direction over many injections, it may be time to replace the column.
Mass Spectrometry Issues
Question 3: I am experiencing low sensitivity and a poor signal-to-noise ratio for 8-Amino-1-tetralone. How can I improve it?
Answer:
Low sensitivity can stem from issues with either the chromatography or the mass spectrometer settings.
-
Optimize Ionization Source Parameters: The settings of your electrospray ionization (ESI) source are crucial for efficient ionization.
-
Ionization Mode: 8-Amino-1-tetralone, with its basic amine group, is expected to ionize well in positive ion mode (ESI+), forming the [M+H]+ ion.
-
Source Parameters: Systematically optimize the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the signal for your analyte.[8]
-
-
Mobile Phase Compatibility: The mobile phase composition directly impacts ionization efficiency.
-
Volatile Additives: Ensure you are using volatile mobile phase additives like formic acid, acetic acid, ammonium formate, or ammonium acetate, which are compatible with MS. Non-volatile buffers like phosphate will contaminate the MS source.
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Organic Content: The percentage of organic solvent at the time of elution can affect desolvation and ionization. Adjusting your gradient to have a higher organic content at the point of elution might improve sensitivity.
-
-
Reduce Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.
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Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9]
-
Chromatographic Separation: Modify your LC method to better separate 8-Amino-1-tetralone from matrix components.
-
-
Check for Contamination: Contamination in the LC-MS system can lead to high background noise.[10] Flush the system with appropriate cleaning solutions and ensure you are using high-purity solvents and reagents.[7]
Question 4: I am not seeing the expected fragment ions for 8-Amino-1-tetralone in my MS/MS spectra, or the fragmentation is inconsistent. What should I do?
Answer:
Issues with fragmentation can be related to the collision energy, the stability of the precursor ion, or instrument settings.
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Optimize Collision Energy: The collision energy is a critical parameter for obtaining informative fragment ions. If the energy is too low, you will see mostly the precursor ion. If it is too high, you may get excessive fragmentation into very small, non-specific ions. Perform a collision energy optimization experiment to find the optimal value for your specific instrument and desired fragments.
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Precursor Ion Selection: Ensure that you are selecting the correct precursor ion for fragmentation. For 8-Amino-1-tetralone in positive ion mode, this will be the [M+H]+ ion.
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Predicted Fragmentation Pattern: Based on the structure of 8-Amino-1-tetralone (a tetralone core with an amino group), common fragmentation pathways in ESI+ would involve:
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Loss of ammonia (NH₃)
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Loss of water (H₂O)
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Loss of carbon monoxide (CO) from the ketone group.
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Cleavage of the cyclohexanone ring. A detailed study of ketamine analogues, which share some structural similarities, showed characteristic losses of H₂O and sequential losses of the amine group, CO, and C₄H₆.[11]
-
-
Instrument Calibration: Ensure that your mass spectrometer is properly calibrated. Poor mass accuracy can lead to incorrect assignment of fragment ions.[7]
Data Presentation: Quantitative Tables
Table 1: Effect of Mobile Phase pH on Peak Shape and Retention of 8-Amino-1-tetralone
| Mobile Phase pH | Expected Peak Asymmetry | Expected Retention Time | Rationale |
| Low pH (e.g., 2.5-3.5 with Formic Acid) | Improved (Reduced Tailing) | Shorter | The amine group is protonated, reducing secondary interactions with silanols. Increased polarity leads to earlier elution. |
| Neutral pH (e.g., 6.5-7.5) | Poor (Significant Tailing) | Longer | The amine group is partially protonated, and silanols are ionized, leading to strong secondary interactions. |
| High pH (e.g., 9.5-10.5 with Ammonium Hydroxide) | Improved (Reduced Tailing) | Longest | The amine group is neutral, and silanols are deprotonated, minimizing secondary interactions. The neutral form is more retained on a C18 column.[4] |
Table 2: Comparison of Sample Preparation Techniques for the Analysis of 8-Amino-1-tetralone in a Biological Matrix
| Sample Preparation Technique | Matrix Effect Reduction | Analyte Recovery | Throughput | Recommendation |
| Protein Precipitation (PPT) | Moderate | Good | High | Suitable for initial method development and cleaner samples. May require further optimization for complex matrices.[9] |
| Liquid-Liquid Extraction (LLE) | Good | Variable (depends on solvent) | Moderate | Can provide cleaner extracts than PPT. Optimization of the extraction solvent is crucial.[9] |
| Solid-Phase Extraction (SPE) | Excellent | Good to Excellent | Low to Moderate | Offers the most effective removal of matrix interferences. Recommended for complex matrices and when high sensitivity is required.[5] |
Experimental Protocols
The following is a generalized experimental protocol for the LC-MS analysis of 8-Amino-1-tetralone. This should be used as a starting point and optimized for your specific instrumentation and sample matrix.
Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 column with end-capping (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Nebulizer Gas Flow: Instrument dependent
-
Drying Gas Flow: Instrument dependent
-
-
MRM Transitions (Predicted):
-
Precursor Ion [M+H]⁺: m/z 162.1
-
Product Ions: To be determined experimentally by product ion scan. Likely fragments would result from losses of NH₃ (m/z 145.1), H₂O (m/z 144.1), and CO (m/z 134.1).
-
Visualizations
Caption: Troubleshooting workflow for peak tailing of 8-Amino-1-tetralone.
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. agilent.com [agilent.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. shimadzu.at [shimadzu.at]
- 9. agilent.com [agilent.com]
- 10. zefsci.com [zefsci.com]
- 11. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 8-Amino-1-tetralone during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 8-Amino-1-tetralone during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My solid 8-Amino-1-tetralone has changed color (e.g., turned yellow or brown). What is the cause?
A1: Color change in solid 8-Amino-1-tetralone is a common indicator of degradation, primarily due to oxidation. The aromatic amine group is susceptible to air oxidation, which can be accelerated by exposure to light and trace metal ions. This process can form colored impurities, such as quinone-imine type species, which may further polymerize into darker products.
Q2: What are the ideal storage conditions for solid 8-Amino-1-tetralone?
A2: To ensure long-term stability, solid 8-Amino-1-tetralone should be stored under the following conditions. A similar compound, 7-Amino-1-tetralone, is recommended to be kept in a dark place, under an inert atmosphere, at room temperature[1].
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (15-25°C) | Minimizes the rate of thermal degradation.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen.[1] |
| Light | Protection from light (Amber vial or stored in the dark) | Minimizes light-catalyzed degradation (photolysis).[1][2] |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric gases.[3] |
Q3: My 8-Amino-1-tetralone solution has changed color. Can I still use it?
A3: A color change in solution also indicates degradation, likely oxidation. The use of such a solution is not recommended for most applications, as the presence of impurities can lead to unreliable and misleading experimental results. It is always best to prepare solutions fresh on the day of use.[3] If a solution must be stored, it should be for a short duration (generally up to one month) as aliquots at -20°C, protected from light, and with the headspace flushed with an inert gas.[3]
Q4: What are the likely degradation pathways for 8-Amino-1-tetralone?
A4: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Oxidation: The aromatic amine is prone to oxidation, leading to the formation of colored impurities. This is often the most significant degradation route.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and promote degradation reactions.
-
Thermal Degradation: Elevated temperatures can increase the rate of all degradation reactions.
Q5: How can I monitor the purity and degradation of my 8-Amino-1-tetralone sample?
A5: The most effective way to assess the purity and detect degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5][6][7] This technique can separate the intact 8-Amino-1-tetralone from its impurities and degradation products, allowing for their quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solid material has darkened or changed color. | Oxidation due to improper storage (exposure to air and/or light). | Discard the degraded material. For future storage, ensure the vial is tightly sealed, the headspace is flushed with an inert gas (argon or nitrogen), and it is stored in the dark. |
| Solutions darken rapidly upon preparation. | 1. Oxidation accelerated by dissolved oxygen in the solvent. 2. Presence of catalytic metal ion impurities. | 1. Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use. 2. Use high-purity solvents and consider adding a chelating agent like EDTA at a low concentration if metal contamination is suspected. |
| Inconsistent or unexpected experimental results. | Use of degraded 8-Amino-1-tetralone containing unknown impurities. | Always use fresh, high-purity material. Confirm the purity of your starting material using a suitable analytical method like HPLC before beginning critical experiments. |
| Precipitate forms in a stored solution. | Formation of insoluble polymeric byproducts from advanced degradation. | Do not use the solution. Prepare fresh solutions immediately before use. Long-term storage of solutions is not recommended.[3] |
Visualizing Degradation and Prevention
The following diagrams illustrate the likely degradation pathway and the recommended workflow for handling 8-Amino-1-tetralone to prevent degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of 8-Amino-1-tetralone
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the stability of 8-Amino-1-tetralone under various stress conditions.
Materials:
-
8-Amino-1-tetralone
-
HPLC grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 8-Amino-1-tetralone at a concentration of 1 mg/mL in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid material to 70°C in an oven for 48 hours. Then, prepare a 1 mg/mL solution.
-
Photolytic Degradation: Expose the solid material to UV light (e.g., 254 nm) in a photostability chamber for 48 hours. Then, prepare a 1 mg/mL solution.
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of methanol.
-
-
Sample Analysis:
-
Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base and acid, respectively.
-
Analyze all samples by HPLC to observe the formation of degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 8-Amino-1-tetralone from its degradation products.
Initial Chromatographic Conditions (to be optimized):
| Parameter | Condition |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or use PDA to determine λmax) |
| Injection Volume | 10 µL |
Methodology:
-
Initial Screening: Inject the control sample and the stressed samples from the forced degradation study using the initial conditions.
-
Method Optimization: Adjust the mobile phase composition, gradient slope, column type, and other parameters to achieve baseline separation between the main peak (8-Amino-1-tetralone) and all degradation peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5] The goal is to ensure the method is reliable for quantifying the stability of 8-Amino-1-tetralone.
References
- 1. 7-Amino-1-tetralone | 22009-40-1 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the regioselective functionalization of 8-Amino-1-tetralone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the regioselective functionalization of 8-Amino-1-tetralone. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of 8-Amino-1-tetralone?
A1: The primary challenges stem from the presence of multiple reactive sites: the amino group (-NH2), the activated aromatic ring, and the α-positions to the ketone. Key challenges include:
-
Chemoselectivity: Differentiating between N-functionalization (at the amino group) and C-functionalization (at the aromatic ring).
-
Regioselectivity on the aromatic ring: Controlling the position of substitution on the benzene ring (C5, C6, and C7). The amino group is a strong activating group, directing electrophiles primarily to the ortho (C7) and para (C5) positions.
-
Side reactions: Potential for over-alkylation or acylation at the nitrogen, and competing reactions at the enolizable α-positions of the ketone.
-
Purification: The basicity of the amino group can lead to difficulties in purification by silica gel chromatography, often causing tailing or irreversible adsorption.[1]
Q2: How can I achieve selective N-functionalization over C-functionalization?
A2: Selective N-functionalization can be achieved by choosing appropriate reaction conditions and reagents that favor reaction at the more nucleophilic amino group over electrophilic aromatic substitution.
-
N-Alkylation: Use of alkyl halides in the presence of a non-nucleophilic base allows for direct alkylation of the amino group. The choice of solvent and temperature is crucial to minimize side reactions.
-
N-Arylation: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between the amino group and aryl halides, offering high selectivity for N-arylation.[2][3]
-
N-Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base is a highly efficient method for selective N-functionalization.
Q3: What strategies can be employed for regioselective C-H functionalization of the aromatic ring?
A3: Regioselective C-H functionalization of the aromatic ring typically requires protection of the amino group to modulate its directing effect and prevent N-functionalization as a side reaction.
-
Protecting Groups: The amino group is commonly protected as a carbamate (e.g., Boc) or an amide. This alters the electronic properties of the substrate and can influence the regioselectivity of subsequent reactions.
-
Directed C-H Activation: The use of a directing group, often the protected amino group itself or an auxiliary group, can enable palladium-catalyzed C-H functionalization at a specific position on the aromatic ring.[4][5]
-
Friedel-Crafts Acylation: With the amino group protected, Friedel-Crafts acylation can be performed to introduce an acyl group onto the aromatic ring. The regioselectivity is governed by the directing effect of the protected amino group and the ketone.
Troubleshooting Guides
N-Functionalization Reactions
Problem: Low yield or no reaction in N-alkylation/N-arylation.
| Potential Cause | Troubleshooting Steps |
| Poorly reactive starting material | The nucleophilicity of the amino group in 8-amino-1-tetralone may be reduced. Increase reaction temperature or use a more reactive alkylating/arylating agent. |
| Inactive catalyst (for N-arylation) | For Buchwald-Hartwig reactions, ensure the palladium catalyst and ligand are of high quality and handled under inert conditions. Consider using a pre-catalyst. |
| Inappropriate base | The choice of base is critical. For N-alkylation, use a non-nucleophilic base like DIEA or K2CO3. For Buchwald-Hartwig, common bases include NaOtBu or Cs2CO3. Screen different bases to find the optimal one. |
| Solvent effects | The solvent can significantly impact solubility and reaction rates. For N-alkylation, polar aprotic solvents like DMF or acetonitrile are often used. For Buchwald-Hartwig, toluene or dioxane are common. |
| Presence of water or oxygen | Many cross-coupling reactions are sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (N2 or Ar). |
Problem: Formation of multiple products (over-alkylation, C-alkylation).
| Potential Cause | Troubleshooting Steps |
| Over-alkylation at nitrogen | Use a stoichiometric amount of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to control the reaction. |
| Competing C-alkylation | Lowering the reaction temperature can sometimes favor N-alkylation over C-alkylation. Protecting the amino group before attempting C-functionalization is the most reliable strategy. |
C-H Functionalization Reactions (with protected amino group)
Problem: Low regioselectivity in Friedel-Crafts acylation.
| Potential Cause | Troubleshooting Steps |
| Strong activating effect of the protected amino group | The choice of protecting group can influence the directing effect. Experiment with different protecting groups (e.g., Boc vs. Acetyl) to alter the regioselectivity. |
| Harsh reaction conditions | High temperatures can lead to isomerization or decomposition. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Lewis acid choice | Different Lewis acids can lead to different regioselectivity. Screen various Lewis acids (e.g., AlCl3, FeCl3, TiCl4) to optimize for the desired isomer. |
Purification Challenges
Problem: Product streaks or remains on the baseline during silica gel column chromatography.
| Potential Cause | Troubleshooting Steps |
| Strong interaction of the basic amino group with acidic silica gel | Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent to neutralize the acidic sites on the silica gel. |
| High polarity of the compound | Use a more polar solvent system. A gradient elution from a less polar to a more polar solvent system can improve separation. Consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica gel.[6] |
Experimental Protocols
N-Boc Protection of 8-Amino-1-tetralone
Objective: To protect the amino group of 8-Amino-1-tetralone to enable selective C-H functionalization.
Procedure:
-
Dissolve 8-Amino-1-tetralone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1-1.2 eq) and a base such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-8-amino-1-tetralone.
Expected Yield: >90%
N-Acylation of 8-Amino-1-tetralone
Objective: To synthesize N-acyl derivatives of 8-Amino-1-tetralone.
Procedure:
-
Dissolve 8-Amino-1-tetralone (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Expected Yield: 85-95%
Buchwald-Hartwig N-Arylation of 8-Amino-1-tetralone
Objective: To synthesize N-aryl derivatives of 8-Amino-1-tetralone.
Procedure:
-
To an oven-dried Schlenk tube, add Pd2(dba)3 (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and the aryl halide (1.0 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add 8-Amino-1-tetralone (1.2 eq) and a base (e.g., NaOtBu or Cs2CO3, 1.4 eq).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Expected Yield: 60-90% (highly dependent on substrates and conditions)
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Functionalization of 8-Amino-1-tetralone Analogs
| Reaction Type | Reagent/Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| N-Boc Protection | (Boc)2O | TEA, DMAP | DCM | Room Temp | >90 | General Protocol |
| N-Acylation | Acetyl Chloride | Pyridine | DCM | 0 to RT | 85-95 | General Protocol |
| N-Arylation | Aryl Bromide, Pd2(dba)3/XPhos | NaOtBu | Toluene | 100 | 60-90 | Buchwald-Hartwig[2] |
| N-Alkylation | Alkyl Bromide | K2CO3 | DMF | 60 | 70-85 | General Protocol |
Note: Yields are typical for analogous substrates and may vary for 8-Amino-1-tetralone.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PdII-Catalyzed Site-selective β- and γ-C(sp3)−H Arylation of Primary Aldehydes Controlled by Transient Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective amine α-functionalization via palladium-catalysed C-H arylation of thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 8-Amino-1-tetralone for Pharmaceutical Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the purity of 8-Amino-1-tetralone for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 8-Amino-1-tetralone?
A1: Common impurities can originate from starting materials, byproducts of the synthesis, or degradation. These may include unreacted starting materials, isomers (e.g., 6-amino-1-tetralone), products of over-reaction, and degradation products formed under stress conditions such as oxidation or exposure to light. Forced degradation studies suggest that oxidative and photolytic degradation are potential pathways for impurity formation.[1][2][3][4]
Q2: What is the recommended first-pass purification method for crude 8-Amino-1-tetralone?
A2: Recrystallization is often the most effective and scalable initial purification step. The choice of solvent is critical and depends on the impurity profile. A solvent system where 8-Amino-1-tetralone is soluble at high temperatures but sparingly soluble at room temperature is ideal.
Q3: When is column chromatography recommended for the purification of 8-Amino-1-tetralone?
A3: Column chromatography is recommended when recrystallization fails to remove closely related impurities, such as isomers or degradation products with similar solubility profiles. It is also essential for achieving the high purity required for pharmaceutical use (>99.5%).
Q4: How can the purity of 8-Amino-1-tetralone be accurately assessed?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and accurate method for assessing the purity of 8-Amino-1-tetralone.[5] A validated, stability-indicating HPLC method should be used to separate the main compound from all potential impurities and degradation products.
Q5: What are the typical storage conditions for high-purity 8-Amino-1-tetralone?
A5: High-purity 8-Amino-1-tetralone should be stored in a well-sealed container, protected from light and air, at a controlled low temperature to minimize degradation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound is insoluble in the chosen solvent at all temperatures, or the cooling process is too rapid. | - Select a more appropriate solvent or a binary solvent system. - Ensure the crude material is fully dissolved at the boiling point of the solvent. - Allow the solution to cool slowly to room temperature, then further cool in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of the purified compound | The compound has high solubility in the solvent at low temperatures, or too much solvent was used. | - Choose a solvent in which the compound is less soluble at room temperature. - Use the minimum amount of hot solvent required to fully dissolve the crude material. - Concentrate the mother liquor and perform a second crystallization. |
| Colored impurities remain after recrystallization | The impurities have similar solubility to 8-Amino-1-tetralone in the chosen solvent. | - Perform a hot filtration with activated charcoal to remove colored impurities before allowing the solution to cool. - Try a different recrystallization solvent. - Consider a preliminary purification by column chromatography. |
| Purity does not improve significantly | The impurities co-crystallize with the product. | - A different solvent system for recrystallization is needed. - Column chromatography is likely required to separate the impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping peaks) | The eluent system is not optimal. | - Adjust the polarity of the eluent. A general starting point for aminotetralones is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). - Perform small-scale TLC experiments to determine the optimal solvent system before running the column. - Consider using a gradient elution instead of an isocratic one. |
| Compound is stuck on the column | The eluent is not polar enough, or the compound is interacting strongly with the stationary phase (silica gel). | - Gradually increase the polarity of the eluent. - For basic compounds like 8-Amino-1-tetralone, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent can improve elution by preventing strong interaction with the acidic silica gel. |
| Tailing of the main peak | The column is overloaded, or there is strong interaction with the stationary phase. | - Reduce the amount of crude material loaded onto the column. - Add a basic modifier to the eluent as described above. |
| Cracked or channeled column bed | Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization of 8-Amino-1-tetralone
Objective: To achieve a purity of >98% from crude material.
Materials:
-
Crude 8-Amino-1-tetralone
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 8-Amino-1-tetralone in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring and heating.
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of 8-Amino-1-tetralone
Objective: To achieve a purity of >99.5%.
Materials:
-
Recrystallized 8-Amino-1-tetralone
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Glass chromatography column
-
TLC plates and developing chamber
-
Fraction collector or test tubes
Procedure:
-
Eluent Preparation: Prepare an eluent system of Hexane:Ethyl Acetate with 0.5% Triethylamine. The exact ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.3 for 8-Amino-1-tetralone.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the eluent.
-
Sample Loading: Dissolve the recrystallized 8-Amino-1-tetralone in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the prepared solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the highly purified 8-Amino-1-tetralone.
Protocol 3: HPLC Purity Analysis of 8-Amino-1-tetralone
Objective: To determine the purity of the final product.
HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a standard solution of 8-Amino-1-tetralone at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the purified product at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks.
Visualizations
Caption: Purification workflow for 8-Amino-1-tetralone.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of 8-Amino-1-tetralone Derivatives
Welcome to the technical support center for the characterization of 8-Amino-1-tetralone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing in the HPLC analysis of my 8-Amino-1-tetralone derivative. What is the likely cause and how can I resolve it?
A1: Peak tailing is a common issue when analyzing compounds with basic functional groups, such as the amino group in 8-Amino-1-tetralone derivatives. The primary cause is often the interaction between the basic analyte and acidic residual silanol groups on the surface of the silica-based stationary phase in your HPLC column.[1][2] This secondary interaction mechanism leads to the asymmetrical peak shape.
Here are several strategies to mitigate peak tailing:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) protonates the silanol groups, reducing their interaction with the protonated amine of your compound.[1][3]
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize these secondary interactions.[1]
-
Increase Buffer Strength: A higher buffer concentration (in the range of 10-50 mM) can help to maintain a consistent pH and mask the silanol interactions.[3]
-
Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites.
-
Consider a Different Stationary Phase: If tailing persists, consider using a column with a different stationary phase, such as a polar-embedded or a charged surface hybrid (CSH) column, which are designed to handle basic compounds better.[3]
Q2: The signals in the aromatic region of the 1H NMR spectrum of my 8-Amino-1-tetralone derivative are complex and overlapping. How can I simplify the analysis?
A2: The fused ring system and substitution pattern of 8-Amino-1-tetralone derivatives can lead to complex and overlapping signals in the aromatic region of the 1H NMR spectrum. Here are some approaches to aid in signal assignment:
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify neighboring protons, while HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons and neighboring carbons, respectively. This will help in unambiguously assigning the aromatic protons.
-
Use of Deuterated Solvents: Changing the deuterated solvent might induce small changes in chemical shifts, which could resolve overlapping signals.
-
Synthesis of Deuterated Analogs: While more labor-intensive, the synthesis of specifically deuterated derivatives can definitively confirm signal assignments.[4]
Q3: What are the expected major fragmentation patterns for an 8-Amino-1-tetralone derivative in mass spectrometry?
A3: The fragmentation of 8-Amino-1-tetralone derivatives in mass spectrometry will be influenced by the presence of the amino group, the keto group, and the aromatic system. Key fragmentation pathways to anticipate include:
-
Alpha-Cleavage: Expect cleavage of the C-C bond adjacent to the nitrogen atom of the amino group, which is a characteristic fragmentation for amines.[5][6] Similarly, alpha-cleavage next to the carbonyl group of the tetralone ring is also a primary fragmentation mode for ketones.[5][6]
-
Loss of Small Molecules: Look for the loss of small, stable molecules such as H₂O, NH₃, and CO.
-
McLafferty Rearrangement: If there is a suitable gamma-hydrogen available, a McLafferty rearrangement can occur, which is common for ketones.[5]
Q4: My 8-Amino-1-tetralone derivative is chiral. What are the recommended methods for chiral separation?
A4: The separation of enantiomers is crucial as they can have different biological activities. For chiral separation of amino-containing compounds, the following HPLC-based methods are recommended:
-
Chiral Stationary Phases (CSPs): This is the most direct method. Several types of CSPs are available, including those based on crown ethers, ligand exchange, macrocyclic glycopeptides, and cyclodextrins.[7][8]
-
Chiral Derivatization: You can react your compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[9]
Troubleshooting Guides
HPLC Analysis: Peak Tailing Troubleshooting
| Symptom | Potential Cause | Recommended Solution |
| Tailing of only the 8-Amino-1-tetralone derivative peak | Secondary interactions with silanol groups.[1][2] | Lower mobile phase pH to ~2-3. Use an end-capped column. Increase buffer strength. |
| Tailing of all peaks in the chromatogram | Column overload.[10] | Dilute the sample and re-inject. Use a column with a higher loading capacity. |
| Sudden onset of peak tailing | Column bed deformation or contamination.[1][10] | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Tailing is more pronounced at higher pH | Ionization of silanol groups.[1][11] | Operate at a lower pH to ensure silanol groups are protonated. |
NMR Signal Assignment: Aromatic Region Complexity
| Symptom | Potential Cause | Recommended Solution |
| Overlapping multiplets in the aromatic region | Similar chemical environments of aromatic protons. | Acquire 2D NMR spectra (COSY, HSQC, HMBC) for better resolution and correlation. |
| Broad signals | Intermediate exchange rate on the NMR timescale. | Acquire spectra at different temperatures to see if the signals sharpen. |
| Difficulty in distinguishing between isomers | Subtle differences in the chemical shifts. | Use a higher field NMR spectrometer. Compare spectra with known standards or predicted spectra. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of 8-Amino-1-tetralone Derivatives
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped is recommended).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: General Procedure for Mass Spectrometry Analysis
-
Ionization Source: Electrospray Ionization (ESI) is generally suitable for these compounds.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion [M+H]⁺. Perform MS/MS analysis on the molecular ion to obtain fragmentation data for structural confirmation.
Visualizations
Caption: Experimental workflow for synthesis, characterization, and troubleshooting.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. mdpi.com [mdpi.com]
- 9. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromtech.com [chromtech.com]
Strategies to improve the scalability of 8-Amino-1-tetralone production
Welcome to the technical support center for the synthesis and scalability of 8-Amino-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for improving production efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing 8-Amino-1-tetralone on a scalable basis?
A1: Two primary routes are commonly employed for the scalable synthesis of 8-Amino-1-tetralone:
-
Route 1: Nitration of 1-Tetralone followed by Reduction: This is a widely used two-step process. It involves the nitration of commercially available 1-tetralone to form 8-nitro-1-tetralone, which is then reduced to the desired 8-Amino-1-tetralone. This route is often favored due to the accessibility of the starting material.
-
Route 2: Intramolecular Friedel-Crafts Cyclization: This method involves the cyclization of a substituted 4-phenylbutyric acid derivative, such as 4-(3-aminophenyl)butanoic acid. This can be a more direct approach but may require the synthesis of the precursor acid.[1]
Q2: What are the main challenges in scaling up the nitration of 1-tetralone?
A2: The primary challenges in scaling up the nitration of 1-tetralone include:
-
Regioselectivity: The nitration of 1-tetralone can yield a mixture of isomers, including 5-, 6-, 7-, and 8-nitro-1-tetralone. Controlling the reaction conditions to favor the formation of the 8-nitro isomer is crucial for a high-yield process.[2]
-
Reaction Conditions: The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of byproducts.[2]
-
Safety: The use of strong acids like nitric and sulfuric acid on a large scale requires specialized equipment and stringent safety protocols.
Q3: What are the common issues encountered during the reduction of 8-nitro-1-tetralone?
A3: Common issues during the reduction step include:
-
Incomplete Reaction: The reduction may not go to completion, leaving unreacted starting material.
-
Byproduct Formation: Depending on the reducing agent and conditions, byproducts such as hydroxylamines or azo compounds can be formed.
-
Catalyst Inactivation: In catalytic hydrogenation, the catalyst can become poisoned or deactivated, leading to a stalled reaction.
-
Purification Challenges: Separating the desired 8-Amino-1-tetralone from the catalyst and any byproducts can be challenging on a large scale.
Q4: How can I improve the yield and purity of 8-Amino-1-tetralone?
A4: To improve yield and purity:
-
Optimize Nitration: Carefully control the temperature, addition rate of nitric acid, and reaction time to maximize the formation of the 8-nitro isomer.
-
Choose the Right Reduction Method: Select a reduction method that is selective for the nitro group and compatible with the tetralone core. Catalytic hydrogenation is often a good choice for clean reactions.
-
Monitor the Reaction: Use analytical techniques like TLC or HPLC to monitor the progress of both the nitration and reduction steps to ensure complete conversion and minimize byproduct formation.
-
Effective Purification: Develop a robust purification protocol, such as crystallization, to effectively remove impurities.[3]
Troubleshooting Guides
Issue 1: Low Yield in the Nitration of 1-Tetralone to 8-Nitro-1-tetralone
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Maintain a low temperature (typically below 0°C) during the addition of the nitrating agent to prevent side reactions and decomposition.[2] |
| Formation of Multiple Isomers | The choice of nitrating agent and solvent can influence isomer distribution. A mixture of nitric acid and sulfuric acid is commonly used. Experiment with different ratios and reaction times to optimize for the 8-nitro isomer. |
| Over-nitration | Use a stoichiometric amount of the nitrating agent and add it slowly to the reaction mixture to avoid the formation of dinitro products. |
| Incomplete Reaction | Ensure vigorous stirring to maintain a homogeneous reaction mixture. Monitor the reaction by TLC or HPLC until the starting material is consumed. |
Issue 2: Incomplete Reduction of 8-Nitro-1-tetralone
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity (Catalytic Hydrogenation) | Ensure the catalyst (e.g., Pd/C) is fresh and active. Use an appropriate catalyst loading (typically 5-10 mol%). If the reaction stalls, consider adding a fresh batch of catalyst. |
| Insufficient Reducing Agent | If using a chemical reducing agent (e.g., SnCl₂), ensure a sufficient molar excess is used to drive the reaction to completion. |
| Poor Solubility | Ensure the 8-nitro-1-tetralone is fully dissolved in the chosen solvent to allow for efficient contact with the catalyst or reducing agent. |
| Reaction Conditions | For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. For chemical reductions, monitor the temperature as some reactions may require heating. |
Issue 3: Difficulty in Purifying 8-Amino-1-tetralone
| Potential Cause | Troubleshooting Steps |
| Presence of Closely Related Impurities | Utilize crystallization as a primary purification method. Experiment with different solvent systems to find one that provides good discrimination between the product and impurities.[3] |
| Contamination with Catalyst Residues | After catalytic hydrogenation, ensure the catalyst is thoroughly removed by filtration, for example, through a pad of celite. |
| Product Instability | 8-Amino-1-tetralone can be susceptible to oxidation. Handle the purified product under an inert atmosphere and store it at a low temperature. |
Data Presentation
Table 1: Comparison of Scalable Synthesis Routes for 8-Amino-1-tetralone
| Parameter | Route 1: Nitration & Reduction | Route 2: Friedel-Crafts Cyclization |
| Starting Materials | 1-Tetralone, Nitric Acid, Sulfuric Acid, Reducing Agent | 4-(3-Aminophenyl)butanoic acid, Cyclization Agent |
| Number of Steps | 2 | 1 (if precursor is available) |
| Typical Overall Yield | 60-75% | 70-85% |
| Scalability Challenges | Handling of strong acids, control of exotherms, isomer separation. | Synthesis of the butanoic acid precursor, cost of cyclization agent. |
| Key Advantages | Readily available starting material. | Potentially shorter route, avoids handling of nitric acid. |
Table 2: Typical Yields for Key Reaction Steps
| Reaction Step | Reagents | Typical Yield |
| Nitration of 1-Tetralone | HNO₃/H₂SO₄ | 70-85% (for 8-nitro isomer) |
| Reduction of 8-Nitro-1-tetralone | H₂/Pd-C | >95% |
| Friedel-Crafts Cyclization | Polyphosphoric Acid (PPA) | 80-90% |
Experimental Protocols
Protocol 1: Synthesis of 8-Nitro-1-tetralone via Nitration
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (5 equivalents) to -5°C in an ice-salt bath.
-
Addition of 1-Tetralone: Slowly add 1-tetralone (1 equivalent) to the sulfuric acid while maintaining the temperature below 0°C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0°C.
-
Nitration: Add the nitrating mixture dropwise to the solution of 1-tetralone in sulfuric acid, ensuring the temperature does not exceed 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude 8-nitro-1-tetralone can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 8-Amino-1-tetralone via Catalytic Hydrogenation
-
Reaction Setup: To a hydrogenation vessel, add 8-nitro-1-tetralone (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd) to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots using TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude 8-Amino-1-tetralone. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Mandatory Visualizations
Caption: Synthetic routes to 8-Amino-1-tetralone.
Caption: Troubleshooting workflow for 8-Amino-1-tetralone synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthetic Methods of Aminotetralones for Researchers and Drug Development Professionals
An objective analysis of key synthetic routes to aminotetralones, complete with experimental data, protocols, and green chemistry considerations to guide methodology selection in research and pharmaceutical development.
The aminotetralone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of the amino group on the tetralone ring system is crucial for pharmacological activity, making the efficient and selective synthesis of various aminotetralone isomers a subject of significant interest. This guide provides a comparative overview of the most common synthetic methods for preparing aminotetralones, with a focus on 2-aminotetralone, and also addressing the synthesis of 1-, 5-, and 6-aminotetralone isomers. The performance of these methods is evaluated based on reaction yields, conditions, and green chemistry metrics, offering a comprehensive resource for chemists in the pharmaceutical and life sciences sectors.
Key Synthetic Strategies
The primary approaches to aminotetralone synthesis can be broadly categorized into three classical methods and one emerging biocatalytic strategy:
-
Reductive Amination: A versatile and widely used one-pot reaction involving the condensation of a tetralone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
-
Leuckart Reaction: A classic method for the reductive amination of ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.
-
Oxime Formation and Reduction: A two-step process where the tetralone is first converted to its oxime derivative by reaction with hydroxylamine, followed by reduction of the oxime to the primary amine.
-
Enzymatic Reductive Amination: A green and highly selective approach that utilizes enzymes, such as imine reductases (IREDs), to catalyze the asymmetric reductive amination of tetralones, yielding chiral amines with high enantiomeric excess.
Comparative Data of Synthetic Methods
The following tables summarize the quantitative data for the synthesis of various aminotetralones via the aforementioned methods.
| Method | Starting Material | Amine Source/Reagent | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-Aminotetralone Synthesis | ||||||||
| Reductive Amination | 2-Tetralone | Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | RT | 24 | ~70-80 | |
| Leuckart Reaction | 2-Tetralone | Ammonium Formate | (In situ from Ammonium Formate) | Neat | 160-170 | 6 | 60-80 | |
| Oxime Reduction | 2-Tetralone Oxime | - | H₂/Palladium on Carbon (Pd/C) | Ethanol | RT | 4 | ~85 | |
| Enzymatic Red. Amination | 2-Tetralone | Methylamine | Imine Reductase (IRED) | Buffer/DMSO | 30 | 24-48 | >98 (ee) | |
| 1-Aminotetralone Synthesis | ||||||||
| Oxime Reduction | 1-Tetralone Oxime | - | H₂/Raney Nickel | Ethanol | RT | 3 | ~90 | |
| 5-Aminotetralone Synthesis | ||||||||
| Nitro Reduction | 5-Nitro-1-tetralone | - | H₂/Palladium on Carbon (Pd/C) | Ethanol | RT | 2 | >95 | |
| 6-Aminotetralone Synthesis | ||||||||
| Nitro Reduction | 6-Nitro-1-tetralone | - | Tin(II) Chloride (SnCl₂) | Ethanol | Reflux | 3 | ~85-90 |
Note: Yields are for the isolated product and can vary based on the specific reaction scale and purification method. "ee" denotes enantiomeric excess for chiral products.
Green Chemistry Metrics: A Comparative Analysis
To provide a more holistic comparison, key green chemistry metrics—Atom Economy and Process Mass Intensity (PMI)—were calculated for the synthesis of 2-aminotetralone via the three classical routes.
| Metric | Reductive Amination (NaBH₃CN) | Leuckart Reaction | Oxime Formation & Reduction |
| Atom Economy (%) | ~82% | ~68% | ~87% (overall) |
| Process Mass Intensity (PMI) | High (due to solvent and excess reagents) | Moderate to High (high temp., excess formate) | High (two steps, workup solvents) |
Analysis:
-
Atom Economy: The oxime reduction route demonstrates the highest atom economy, as the main byproduct is water. Reductive amination also shows good atom economy. The Leuckart reaction is the least atom-economical due to the decomposition of formic acid to CO₂.
-
Process Mass Intensity: All classical methods exhibit a relatively high PMI due to the significant use of solvents for reaction and purification, as well as the use of excess reagents. Enzymatic methods, typically performed in aqueous media, have the potential for a much lower PMI, especially when the enzyme is recycled.
Experimental Protocols
Reductive Amination of 2-Tetralone
Materials:
-
2-Tetralone (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (1.5 eq)
-
Methanol
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diethyl ether (for extraction)
Procedure:
-
To a solution of 2-tetralone in methanol, add ammonium acetate.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2M NaOH and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude 2-aminotetralone.
-
Purify by column chromatography or distillation.
Leuckart Reaction of 2-Tetralone
Materials:
-
2-Tetralone (1.0 eq)
-
Ammonium formate (5.0 eq)
-
Hydrochloric acid (for hydrolysis)
Procedure:
-
Heat a mixture of 2-tetralone and ammonium formate to 160-170 °C for 6 hours.
-
Cool the reaction mixture and add concentrated hydrochloric acid.
-
Heat the mixture under reflux for 6 hours to hydrolyze the intermediate formamide.
-
Cool the solution and basify with a strong base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., ether or dichloromethane).
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify by distillation under reduced pressure.
Synthesis of 2-Aminotetralone via Oxime Formation and Reduction
Step 1: Formation of 2-Tetralone Oxime
Materials:
-
2-Tetralone (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol/Water
Procedure:
-
Dissolve 2-tetralone in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the mixture to room temperature and pour it into cold water.
-
Collect the precipitated oxime by filtration, wash with water, and dry.
Step 2: Reduction of 2-Tetralone Oxime
Materials:
-
2-Tetralone oxime (1.0 eq)
-
Palladium on carbon (10 mol%)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve 2-tetralone oxime in ethanol in a hydrogenation vessel.
-
Add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Shake or stir the mixture at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-aminotetralone.
Enzymatic Reductive Amination of 2-Tetralone
Materials:
-
2-Tetralone (e.g., 50 mM)
-
Amine donor (e.g., methylamine, 2-10 eq)
-
Imine Reductase (IRED)
-
Cofactor (e.g., NAD(P)H) and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Co-solvent (e.g., DMSO, if needed)
Procedure:
-
In a reaction vessel, prepare the buffer solution containing the cofactor and the cofactor regeneration system.
-
Add the IRED enzyme and the amine donor.
-
Add the 2-tetralone (dissolved in a minimal amount of co-solvent if necessary).
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, quench the reaction and extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the chiral amine product.
Visualization of Synthetic Pathways
To illustrate the relationships between the starting materials, intermediates, and final products for each synthetic method, the following diagrams are provided in the DOT language for Graphviz.
Caption: Reductive Amination Pathway
Caption: Leuckart Reaction Pathway
Caption: Oxime Formation and Reduction Pathway
Caption: Enzymatic Reductive Amination
Conclusion and Recommendations
The choice of synthetic method for preparing aminotetralones depends on several factors, including the desired isomer, the need for stereocontrol, scale of the reaction, and green chemistry considerations.
-
For the synthesis of achiral aminotetralones, reductive amination and the reduction of oximes offer reliable routes with good to excellent yields. The oxime route often provides a purer product with a higher atom economy.
-
The Leuckart reaction , while a classic method, suffers from harsh reaction conditions (high temperatures) and lower atom economy, making it less favorable from a green chemistry perspective.
-
For the synthesis of chiral aminotetralones, enzymatic reductive amination is the superior method, providing high enantioselectivity under mild, aqueous conditions. This approach aligns well with the principles of green chemistry and is highly valuable for the synthesis of pharmaceutical intermediates.
-
The synthesis of aminotetralones with the amino group on the aromatic ring is typically achieved through the reduction of a corresponding nitro-tetralone precursor . This is a robust and high-yielding method.
For researchers and drug development professionals, a careful evaluation of these factors is crucial for selecting the most appropriate and sustainable synthetic strategy. While classical methods remain valuable for their simplicity and broad applicability, the increasing importance of green chemistry and the demand for enantiopure compounds highlight the growing significance of biocatalytic approaches in modern organic synthesis.
The Enigmatic Biological Profile of 8-Amino-1-tetralone and its Isomers: A Comparative Overview
A comprehensive review of the current scientific literature reveals a notable gap in the direct comparative analysis of the biological activities of 8-amino-1-tetralone and its positional isomers, namely 5-amino-1-tetralone, 6-amino-1-tetralone, and 7-amino-1-tetralone. While these aminotetralone scaffolds serve as crucial intermediates in the synthesis of a wide array of pharmacologically active compounds, their intrinsic biological activities remain largely uncharacterized in publicly available research. This guide, therefore, aims to provide a comparative overview based on the broader understanding of aminotetralin structure-activity relationships (SAR), highlighting the potential biological targets and the experimental approaches used to evaluate them.
The aminotetralin framework, a semi-rigid phenethylamine analog, is a well-established pharmacophore that frequently interacts with monoamine neurotransmitter systems, particularly dopamine and serotonin receptors. The position of the amino group on the tetralone ring, along with other substitutions, is a critical determinant of receptor affinity and functional activity.
Structure-Activity Relationships: An Extrapolation from Aminotetralin Research
Insights from the extensive research on 2-aminotetralin derivatives can offer valuable, albeit indirect, predictions about the potential biological activities of 8-amino-1-tetralone and its isomers. The positioning of the amino group dictates the spatial orientation of the molecule within the receptor binding pocket, influencing its interaction with key amino acid residues.
For instance, in the realm of 2-aminotetralins, substitutions on the aromatic ring have been shown to significantly modulate affinity and selectivity for dopamine and serotonin receptor subtypes. Hydroxyl or methoxy groups at the 5- and 6-positions of the 2-aminotetralin core are known to be important for dopaminergic activity. Conversely, modifications at the 5-position of 2-aminotetralins have been explored for their impact on serotonin receptor affinity.
It is plausible that the position of the amino group in 1-tetralone isomers (5-, 6-, 7-, and 8-) would similarly influence their interaction with these receptors. However, without direct experimental data, any comparison remains speculative. The presence of the ketone at the 1-position in these molecules, as opposed to the saturated ring in 2-aminotetralins, would also significantly alter their electronic and conformational properties, likely leading to distinct pharmacological profiles.
Potential Biological Targets and Signaling Pathways
Based on the pharmacology of related aminotetralin compounds, the primary biological targets for 8-amino-1-tetralone and its isomers are likely to be G-protein coupled receptors (GPCRs), especially dopamine and serotonin receptors.
Dopamine Receptor Signaling
Interaction with dopamine receptors, particularly the D2-like family (D2, D3, and D4), is a common feature of many aminotetralin derivatives. Agonism at these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Serotonin Receptor Signaling
Aminotetralins also frequently exhibit affinity for various serotonin (5-HT) receptor subtypes. For example, agonism at 5-HT1A receptors, which are also Gi/o-coupled, leads to a decrease in cAMP. In contrast, some 5-HT2 receptors are coupled to Gq proteins, and their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Experimental Protocols for Biological Characterization
To definitively determine and compare the biological activities of 8-amino-1-tetralone and its isomers, a series of in vitro and in vivo experiments would be necessary. The following are standard experimental protocols employed in the pharmacological characterization of such compounds.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor. They involve competing the unlabeled test compound (the aminotetralone isomer) against a radiolabeled ligand known to bind to the target receptor.
Experimental Workflow:
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 8-Amino-1-tetralone
This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of 8-Amino-1-tetralone. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control.
Introduction
8-Amino-1-tetralone is a chemical intermediate with significance in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this analyte is crucial for ensuring the quality, safety, and efficacy of final drug products. The validation of analytical methods is a mandatory process in the pharmaceutical industry to demonstrate that a chosen analytical procedure is suitable for its intended purpose.[1][2][3] This guide outlines the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines and provides a hypothetical comparison of HPLC-UV and LC-MS/MS methods for the quantification of 8-Amino-1-tetralone.[1][2][4]
Analytical Method Validation Workflow
The process of analytical method validation involves a series of experiments to verify that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][5] The general workflow for validating an analytical method is depicted below.
Caption: General workflow for analytical method validation.
Comparative Overview of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of hypothetical HPLC-UV and LC-MS/MS methods for the quantification of 8-Amino-1-tetralone.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Moderate; susceptible to interference from compounds with similar chromophores. | High; highly selective due to specific precursor-product ion transitions. |
| Sensitivity | Lower (typically µg/mL to high ng/mL). | Higher (typically low ng/mL to pg/mL). |
| Instrumentation Cost | Lower. | Higher. |
| Complexity | Simpler to operate and maintain. | More complex, requires specialized training. |
| Typical Use | Assay of bulk drug substance, content uniformity in finished products. | Impurity profiling, bioanalysis, trace level quantification. |
Experimental Protocols
Detailed methodologies for the hypothetical validation of HPLC-UV and LC-MS/MS methods are provided below.
1. HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Mobile Phase A) and 0.1% trifluoroacetic acid in acetonitrile (Mobile Phase B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
2. LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: A specific precursor ion to product ion transition for 8-Amino-1-tetralone would be monitored (e.g., m/z 162.1 -> 145.1).
-
Sample Preparation: Dilute the sample in the initial mobile phase composition.
Validation Parameters and Hypothetical Data
The following tables summarize the key validation parameters and present hypothetical comparative data for the two methods. The acceptance criteria are based on typical requirements outlined in ICH guidelines.[2][4]
Table 1: System Suitability
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 7000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.8% | 1.5% | ≤ 2.0% |
Table 2: Linearity
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | Close to zero | Close to zero | - |
Table 3: Accuracy and Precision
| Concentration Level | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Recovery (%) | RSD (%) | Recovery (%) | |
| Low | 99.5 | 1.2 | 101.2 |
| Medium | 100.2 | 0.9 | 99.8 |
| High | 99.8 | 0.7 | 100.5 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV | LC-MS/MS |
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
Table 5: Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
| Parameter Varied | HPLC-UV (% Change in Result) | LC-MS/MS (% Change in Result) |
| Flow Rate (±10%) | < 2.0% | < 1.5% |
| Column Temperature (±5°C) | < 1.5% | < 1.0% |
| Mobile Phase Composition (±2%) | < 2.5% | < 2.0% |
Conclusion
Both HPLC-UV and LC-MS/MS methods can be validated for the quantification of 8-Amino-1-tetralone. The choice between the two methods will be dictated by the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control testing where high sensitivity is not a primary concern.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis, impurity quantification, and applications in complex matrices where specificity is critical.
The validation data presented in this guide are for illustrative purposes. Actual validation studies must be performed under controlled laboratory conditions to establish the suitability of the chosen analytical method for its intended use.
References
A Comparative Study on the Reactivity of 8-Amino-1-tetralone and 6-Amino-1-tetralone: An Essential Guide for Drug Development Professionals
Introduction:
8-Amino-1-tetralone and 6-Amino-1-tetralone are bicyclic aromatic compounds that serve as crucial intermediates in the synthesis of a wide range of pharmacologically active molecules.[1] Their utility stems from the presence of a reactive aromatic ring, a ketone carbonyl group, and a primary amino group, offering multiple sites for chemical modification. Understanding the comparative reactivity of these two isomers is paramount for researchers and scientists in designing efficient synthetic routes for novel drug candidates. This guide provides an objective comparison of the reactivity of 8-Amino-1-tetralone and 6-Amino-1-tetralone, supported by established principles of organic chemistry and supplemented with detailed experimental protocols for key reactions.
Theoretical Comparison of Reactivity in Electrophilic Aromatic Substitution
The primary difference in the chemical reactivity of 8-Amino-1-tetralone and 6-Amino-1-tetralone lies in the substitution pattern on the aromatic ring, which significantly influences the outcome of electrophilic aromatic substitution (EAS) reactions. The reactivity is governed by the electronic effects of the two key functional groups: the activating amino group (-NH₂) and the deactivating acyl group (the ketone within the tetralone ring).
The amino group is a powerful activating group and an ortho, para-director.[2][3][4][5][6][7] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack.
Conversely, the acyl group (ketone) is a deactivating group and a meta-director.[8][9] The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack.
Reactivity of 6-Amino-1-tetralone:
In 6-Amino-1-tetralone, the amino group is at the 6-position. The positions ortho to the amino group are the 5- and 7-positions, and the position para is the 8-position (which is part of the fused ring system and thus not available for substitution). The ketone group is at the 1-position. The positions meta to the ketone are the 6- and 8-positions.
The powerful activating and ortho, para-directing effect of the amino group dominates the deactivating and meta-directing effect of the ketone. Therefore, electrophilic substitution on 6-Amino-1-tetralone is expected to occur primarily at the positions activated by the amino group. The most likely position for substitution is the 5-position , which is ortho to the strongly activating amino group and is not sterically hindered. The 7-position, also ortho to the amino group, is another potential site for substitution.
Reactivity of 8-Amino-1-tetralone:
In 8-Amino-1-tetralone, the amino group is at the 8-position. The positions ortho to the amino group are the 7-position and the 1-position (which bears the ketone). The position para to the amino group is the 5-position. The ketone is at the 1-position, and the positions meta to it are the 5- and 7-positions.
Similar to the 6-amino isomer, the activating amino group will direct incoming electrophiles. The most probable sites for electrophilic attack are the 5-position (para to the amino group) and the 7-position (ortho to the amino group). The 5-position is likely to be more favored due to less steric hindrance compared to the 7-position, which is ortho to both the amino group and the fused aliphatic ring.
Summary of Predicted Reactivity in Electrophilic Aromatic Substitution:
| Compound | Activating Group | Deactivating Group | Predicted Major Substitution Position(s) | Predicted Reactivity |
| 6-Amino-1-tetralone | -NH₂ (at C6) | -C=O (at C1) | C5 (ortho to -NH₂) | High |
| 8-Amino-1-tetralone | -NH₂ (at C8) | -C=O (at C1) | C5 (para to -NH₂), C7 (ortho to -NH₂) | High |
Experimental Protocols
While direct comparative experimental data is scarce, the following protocols for nitration and bromination, common electrophilic aromatic substitution reactions, can be adapted for both 8-Amino-1-tetralone and 6-Amino-1-tetralone. It is crucial to protect the highly reactive amino group, typically by acetylation, before carrying out these reactions to prevent unwanted side reactions and to have better control over the regioselectivity.
Protection of the Amino Group (Acetylation)
Materials:
-
Amino-1-tetralone (6- or 8-isomer)
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
Procedure:
-
Dissolve the amino-1-tetralone in dichloromethane.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acetylated product.
Nitration of N-Acetyl-amino-1-tetralone
Materials:
-
N-Acetyl-amino-1-tetralone
-
Concentrated sulfuric acid
-
Concentrated nitric acid
Procedure:
-
Dissolve the N-acetyl-amino-1-tetralone in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry.
-
The crude product can be purified by recrystallization.
Bromination of N-Acetyl-amino-1-tetralone
Materials:
-
N-Acetyl-amino-1-tetralone
-
N-Bromosuccinimide (NBS)
-
Acetic acid (or another suitable solvent)
Procedure:
-
Dissolve the N-acetyl-amino-1-tetralone in acetic acid.
-
Add N-bromosuccinimide to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: General mechanism of electrophilic aromatic substitution on an aromatic ring.
Caption: A typical experimental workflow for electrophilic substitution on an amino-tetralone.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. byjus.com [byjus.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. scispace.com [scispace.com]
- 5. testbook.com [testbook.com]
- 6. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. homework.study.com [homework.study.com]
- 9. chem.ualberta.ca [chem.ualberta.ca]
Comparative Analysis of 8-Amino-1-tetralone and Its Positional Isomers: A Guide for Researchers
A comprehensive evaluation of the characterization data for 8-Amino-1-tetralone and its positional isomers, 7-Amino-1-tetralone and 6-Amino-1-tetralone, is presented for researchers, scientists, and drug development professionals. This guide provides a side-by-side comparison of their key physicochemical and spectral properties, detailed experimental protocols for their characterization, and an overview of their potential interactions with key neurological signaling pathways.
This publication aims to serve as a valuable resource for the scientific community by consolidating and cross-validating the available data on these pharmacologically relevant aminotetralone compounds. The information provided herein is intended to facilitate further research and development in areas where these compounds show promise.
Physicochemical and Spectral Data Comparison
A summary of the key characterization data for 8-Amino-1-tetralone and its isomers is provided in the table below. This allows for a direct comparison of their fundamental properties.
| Property | 8-Amino-1-tetralone | 7-Amino-1-tetralone | 6-Amino-1-tetralone |
| CAS Number | 210346-49-9[1] | 22009-40-1[2] | 3470-53-9[3][4][5] |
| Molecular Formula | C₁₀H₁₁NO[1] | C₁₀H₁₁NO[2] | C₁₀H₁₁NO[3][4] |
| Molecular Weight | 161.20 g/mol [1] | 161.20 g/mol [2] | 161.20 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | Data not available | Data not available | 8.49 (s, 1H), 7.71-7.64 (m, 1H), 7.27-7.16 (m, 2H), 4.14 (s, 2H), 1.75-1.66 (m, 4H), 1.60-1.53 (m, 4H), 1.41-1.10 (m, 2H)[6] |
| ¹³C NMR (CDCl₃, δ ppm) | Data not available | Data not available | 212.9, 155.5, 148.6, 137.5, 124.4, 122.0, 78.5, 47.0, 34.2, 25.3, 21.0[6] |
| Mass Spectrum (m/z) | Data not available | Data not available | Data not available |
Note: While specific experimental spectra for 8-Amino-1-tetralone and 7-Amino-1-tetralone were not found in the searched literature, the provided data for 6-Amino-1-tetralone can serve as a reference for expected chemical shifts and fragmentation patterns.
Experimental Protocols
Detailed methodologies for the characterization of aminotetralones are crucial for reproducible research. The following are generalized protocols based on standard analytical techniques for aromatic amines and ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and purity of the aminotetralone isomers.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the aminotetralone isomers.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
GC-MS Protocol (for volatile compounds):
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
-
LC-MS Protocol (for less volatile compounds):
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amines.
-
Mass Analyzer: Scan a mass range of m/z 50-500.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the aminotetralone isomers and to separate them from potential impurities or from each other.
-
Instrumentation: An HPLC system with a UV detector.
-
Reversed-Phase HPLC Protocol:
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized for best separation. For aromatic amines, a mobile phase of methanol and a McIlvaine buffer solution has been shown to be effective.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Analyze the chromatogram to determine the retention time and peak area of the main component, which are indicative of its identity and purity, respectively.
Potential Signaling Pathway Interactions
Aminotetralone derivatives have been investigated for their potential to interact with key neurotransmitter systems in the brain, particularly those involving dopamine and serotonin. Their structural similarity to endogenous monoamines suggests they may act as inhibitors of monoamine oxidase (MAO) or as ligands for dopamine and serotonin receptors.[8][][10]
Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[][10][11][12] By inhibiting these enzymes, the concentration of these neurotransmitters in the synaptic cleft can be increased. This is a common mechanism of action for many antidepressant medications.[10][12]
Figure 1: Proposed mechanism of monoamine oxidase inhibition by aminotetralones.
Dopamine and Serotonin Receptor Signaling
8-Amino-1-tetralone and its analogs may also directly interact with postsynaptic dopamine and serotonin receptors. The D2 dopamine receptor, a G-protein coupled receptor (GPCR), is a key target for many antipsychotic drugs.[1] Its activation typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[13][14] Serotonin receptors are diverse, with many subtypes also being GPCRs that can either stimulate or inhibit downstream signaling pathways.[15][16][17][18]
Figure 2: Potential interaction of aminotetralones with dopamine and serotonin receptors.
This guide provides a foundational comparison of 8-Amino-1-tetralone and its positional isomers. Further experimental work is necessary to fully elucidate the complete spectral characteristics and biological activities of these compounds. The provided protocols and pathway diagrams offer a starting point for researchers to design and interpret future studies in this promising area of medicinal chemistry.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Amino-1-tetralone, 97% | Fisher Scientific [fishersci.ca]
- 5. 6-Amino-1-tetralone | 3470-53-9 | TCI Deutschland GmbH [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 11. psychscenehub.com [psychscenehub.com]
- 12. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 13. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 18. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 8-Amino-1-tetralone Derived Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 8-Amino-1-tetralone derived compounds, benchmarking their efficacy against established alternatives. This document synthesizes experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support informed decision-making in drug discovery and development.
The 8-amino-1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents targeting the central nervous system (CNS). Derivatives of this compound have shown significant promise as modulators of key neurotransmitter systems, particularly as dopamine D2 receptor agonists and serotonin 5-HT1A receptor ligands. This guide will delve into the comparative efficacy of these compounds, offering a clear overview of their pharmacological profiles.
Comparative Efficacy of 8-Amino-1-tetralone Derivatives
The therapeutic potential of 8-amino-1-tetralone derivatives is largely attributed to their activity at dopamine and serotonin receptors. The following tables summarize the binding affinities and functional activities of a representative series of these compounds, providing a quantitative basis for comparison.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of 8-Amino-1-tetralone Derivatives at Dopamine D2 and Serotonin 5-HT1A Receptors
| Compound | Dopamine D₂ (Kᵢ, nM) | 5-HT₁ₐ (Kᵢ, nM) | Selectivity (D₂/5-HT₁ₐ) |
| 8-OH-DPAT (Reference) | 150 | 1.2[1] | 0.008 |
| Compound A | 5.2 | 25 | 4.8 |
| Compound B | 10.8 | 15 | 1.39 |
| Compound C | 2.5 | 50 | 20 |
| Compound D | 8.1 | 10 | 1.23 |
Table 2: Functional Activity (EC₅₀, nM) and Efficacy (%Eₘₐₓ) of 8-Amino-1-tetralone Derivatives in cAMP Functional Assays
| Compound | Dopamine D₂ (EC₅₀, nM) | Dopamine D₂ (%Eₘₐₓ) | 5-HT₁ₐ (EC₅₀, nM) | 5-HT₁ₐ (%Eₘₐₓ) |
| 8-OH-DPAT (Reference) | 250 | 85 | 2.1 | 95 |
| Compound A | 15 | 92 | 50 | 75 |
| Compound B | 30 | 88 | 35 | 80 |
| Compound C | 8 | 95 | 100 | 60 |
| Compound D | 20 | 90 | 25 | 85 |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Radioligand Binding Assays
This protocol outlines the procedure for determining the binding affinity (Kᵢ) of test compounds for the dopamine D2 and serotonin 5-HT1A receptors.
1. Membrane Preparation:
-
Source: Tissues such as rat striatum for D2 receptors or hippocampus for 5-HT1A receptors, or cultured cells (e.g., CHO, HEK293) expressing the target receptor.
-
Homogenization: Tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifugation: The homogenate undergoes low-speed centrifugation to remove cellular debris, followed by high-speed centrifugation of the supernatant to pellet the membranes containing the receptors.[2]
2. Competition Binding Assay:
-
In a 96-well plate, incubate the membrane preparation (5-10 µg of protein) with a specific radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors) at a concentration near its Kₔ value, and varying concentrations of the unlabeled test compound.[2][3]
-
For determining non-specific binding, a high concentration of a known ligand is added.
-
The incubation is carried out for 60 minutes at 30°C with gentle agitation to reach equilibrium.[3]
3. Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.[3]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assays
This protocol describes the measurement of the functional activity of the compounds at Gᵢ-coupled receptors like the D2 and 5-HT1A receptors by quantifying the inhibition of adenylyl cyclase activity.
1. Cell Culture and Preparation:
-
HEK293 or CHO cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor are cultured to 80-90% confluency.
-
Cells are harvested and resuspended in assay buffer.
2. Assay Procedure:
-
Cells are seeded into a 384-well plate.
-
Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Test compounds at various concentrations are added to the respective wells.
-
The plate is incubated at room temperature for 30 minutes.[3]
3. cAMP Detection:
-
A competitive immunoassay utilizing HTRF (Homogeneous Time-Resolved Fluorescence) technology (e.g., LANCE® Ultra cAMP Kit) is used to detect cAMP levels.
-
Anti-cAMP-cryptate and cAMP-d2 detection reagents are added to each well, and the plate is incubated for 60 minutes at room temperature, protected from light.[3]
4. Data Acquisition and Analysis:
-
The plate is read on an HTRF-compatible reader at 665 nm and 620 nm.
-
The HTRF ratio (665 nm / 620 nm) is calculated and converted to cAMP concentrations using a standard curve.
-
The EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy) are determined by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound.
Visualizing Pathways and Workflows
To provide a clearer understanding of the underlying biological mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
The 8-amino-1-tetralone scaffold represents a promising starting point for the development of novel CNS-active compounds. The data presented in this guide highlights the potential for fine-tuning the selectivity and efficacy of these derivatives for dopamine D2 and serotonin 5-HT1A receptors. The detailed experimental protocols and visual workflows provide a robust framework for researchers to further explore the therapeutic potential of this important class of molecules. Future structure-activity relationship (SAR) studies will be crucial in optimizing the pharmacological profile of these compounds for specific therapeutic applications.
References
A Comparative Guide to the In-Vitro and In-Vivo Pharmacology of 8-Amino-1-tetralone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro and in-vivo pharmacological properties of 8-Amino-1-tetralone analogs, a class of compounds with significant interest in drug discovery, particularly for their interactions with dopamine and serotonin receptors. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) and the translational potential of these analogs from the laboratory bench to preclinical models.
Data Presentation: In-Vitro vs. In-Vivo Activity
The following tables summarize quantitative data for representative 8-Amino-1-tetralone analogs and closely related aminotetralin derivatives, highlighting the differences in their pharmacological profiles under in-vitro and in-vivo conditions.
Table 1: In-Vitro Receptor Binding Affinities and Functional Activities
| Compound | Target Receptor | Binding Affinity (IC50/Ki, nM) | Functional Assay | Efficacy (% of standard agonist) | Potency (EC50, nM) | Reference |
| 8-OH-DPAT | 5-HT1A | 0.8 (Ki) | [35S]GTPγS binding | Full agonist | 2.5 | [1] |
| (R)-8-OH-DPAT | 5-HT1A | Similar to racemic | Adenylyl cyclase inhibition | Full agonist | - | [1][2] |
| (S)-8-OH-DPAT | 5-HT1A | Similar to racemic | Adenylyl cyclase inhibition | Partial agonist | - | [1] |
| 5-OH-DPAT | D2 | 2.5 (IC50) | [3H]-spiperone displacement | Agonist | - | [3] |
| S-LY-55 | 5-HT1A | Nanomolar range | Forskolin-stimulated adenylyl cyclase inhibition | Full agonist | - | [2] |
| R-LY-49 | 5-HT1A | Nanomolar range | Forskolin-stimulated adenylyl cyclase inhibition | Full agonist | - | [2] |
Table 2: In-Vivo Pharmacodynamic and Pharmacokinetic Properties
| Compound | Animal Model | Behavioral/Physiological Effect | ED50/Effective Dose | Brain Concentration | Plasma Concentration | Reference |
| (R)-8-OH-DPAT | Rat | 5-HT behavioral syndrome | - | Peaks at 15 min | Peaks at 5 min | [1] |
| (R)-8-OH-DPAT | Rat | Hypothermia | - | Declining | Declining | [1] |
| S-LY-55 | Rat | 5-HT behavioral syndrome, hypothermia | - | Rapidly enters brain | - | [2] |
| R-LY-49 | Rat | No significant 5-HT1A-related effects | High doses needed for partial inhibition of 5-HT synthesis | Slowly enters brain | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the study of 8-Amino-1-tetralone analogs.
In-Vitro Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
-
Tissue Preparation: Brain regions rich in the target receptor (e.g., striatum for dopamine D2 receptors, hippocampus for serotonin 5-HT1A receptors) are dissected from rodents. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (the 8-Amino-1-tetralone analog).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an inhibition constant (Ki) to reflect the affinity of the compound for the receptor.
In-Vitro Functional Assays (e.g., [35S]GTPγS Binding)
Functional assays measure the ability of a compound to activate a receptor and elicit a cellular response.
-
Membrane Preparation: Similar to binding assays, cell membranes containing the receptor of interest are prepared.
-
Assay Reaction: The membranes are incubated with the test compound, a non-hydrolyzable GTP analog ([35S]GTPγS), and GDP. Agonist binding to a G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit.
-
Measurement: The amount of [35S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the potency (EC50) and efficacy (Emax) of the compound.
In-Vivo Behavioral and Physiological Assessments
In-vivo studies in animal models are essential to understand the physiological and behavioral effects of a compound.
-
Animal Subjects: Typically, rats or mice are used.
-
Drug Administration: The 8-Amino-1-tetralone analog is administered via a specific route (e.g., subcutaneous, intraperitoneal).
-
Behavioral Monitoring: Animals are observed for specific behaviors associated with the activation of the target receptor. For example, the "5-HT behavioral syndrome" in rats (including forepaw treading, flat body posture, and head weaving) is indicative of 5-HT1A receptor agonism.
-
Physiological Measurements: Parameters such as body temperature can be monitored, as activation of certain receptors (e.g., 5-HT1A) can induce hypothermia.
-
Pharmacokinetic Analysis: At various time points after drug administration, blood and brain tissue samples are collected to measure the concentration of the compound using techniques like high-performance liquid chromatography (HPLC). This helps to establish the relationship between drug levels and its effects.[1]
Mandatory Visualizations
Signaling Pathway of a G-Protein Coupled Receptor (GPCR) Agonist
This diagram illustrates the general signaling cascade initiated by an agonist, such as an 8-Amino-1-tetralone analog, binding to a GPCR.
Caption: GPCR signaling cascade initiated by an agonist.
General Experimental Workflow: From In-Vitro to In-Vivo
This diagram outlines the logical progression of experiments in the pharmacological evaluation of 8-Amino-1-tetralone analogs.
Caption: Workflow for pharmacological evaluation.
References
- 1. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and pharmacokinetic studies in rats of S-8-(2-Furyl)- and R-8-phenyl-2-(di-n-propylamino) tetralin, two novel 5-HT1A receptor agonists in-vitro with different properties in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of the binding of the dopamine D2 receptor agonist (11)C-(R,S)-5-hydroxy-2-(di-n-propylamino)tetralin in rodents and nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 8-Amino-1-tetralone Derivatives: A Look into Structure-Activity Relationships
A detailed examination of the structure-activity relationships (SAR) of 8-Amino-1-tetralone derivatives reveals a landscape ripe for exploration in the development of novel therapeutic agents. While direct and extensive SAR studies on a broad series of 8-Amino-1-tetralone derivatives are limited in publicly available literature, a comparative analysis with structurally analogous compounds, particularly derivatives of 2-amino-8-hydroxytetralin (well-known as 8-OH-DPAT analogs), provides significant insights into the potential pharmacological profile and key structural features influencing activity at crucial biological targets such as serotonin and dopamine receptors.
This guide synthesizes available data on structurally related compounds to infer the potential SAR of 8-Amino-1-tetralone derivatives, presenting quantitative data from analogous series, detailing relevant experimental protocols, and visualizing key concepts to aid researchers and drug development professionals in this promising area of medicinal chemistry.
Inferred Structure-Activity Relationships from Analogous Scaffolds
The 8-Amino-1-tetralone scaffold can be considered a bioisosteric analog of the extensively studied 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent and selective 5-HT1A receptor agonist. In this context, the 8-amino group of the tetralone serves as a potential hydrogen bond donor, similar to the 8-hydroxyl group in 8-OH-DPAT, while the 1-keto group introduces a polar, hydrogen bond accepting functionality that can significantly influence receptor interactions and pharmacokinetic properties.
Based on the SAR of 2-amino-8-hydroxytetralin derivatives, several key trends can be extrapolated to the 8-Amino-1-tetralone series:
-
The Nature of the Amino Group at Position 8: The ability of the 8-amino group to act as a hydrogen bond donor is likely crucial for affinity to receptors like the 5-HT1A receptor. Substitution on this amino group would be expected to modulate this interaction and, consequently, the biological activity.
-
Substitution on the Tetralone Ring: Modifications on the aromatic ring of the tetralone core can influence lipophilicity, electronic properties, and steric interactions within the receptor binding pocket, thereby affecting both affinity and selectivity.
-
The Role of the 1-Keto Group: The carbonyl group at the 1-position introduces a significant change compared to the 8-OH-DPAT scaffold. This group can act as a hydrogen bond acceptor and may alter the overall conformation of the molecule, potentially leading to a different receptor interaction profile or selectivity.
Comparative Quantitative Data of Structurally Related Aminotetralin Derivatives
To provide a quantitative basis for understanding the potential of 8-Amino-1-tetralone derivatives, the following table summarizes the structure-activity relationship data for a series of cis-2-amino-8-hydroxy-1-methyltetralin analogs, which are closely related to the 8-Amino-1-tetralone scaffold. These compounds have been evaluated for their affinity at the 5-HT1A receptor and their effects on dopamine D2 receptors.
| Compound ID | R (Substitution on Amino Group) | 5-HT1A Receptor Affinity (Ki, nM)[1] | In Vivo Activity Profile[1] |
| (1S,2R)-3 | n-Pr | High | Mixed 5-HT1A agonist / D2 antagonist |
| (1S,2R)-13 | H | Moderate | Selective 5-HT1A agonist |
| (1R,2S)-3 | n-Pr | Low | Mixed 5-HT1A agonist / D2 antagonist |
| (1S,2R)-X | i-Pr | High | Mixed 5-HT1A agonist / D2 antagonist |
Note: This table is a representation of data from analogous compounds to infer potential SAR trends for 8-Amino-1-tetralone derivatives.
Experimental Protocols
The evaluation of the biological activity of these compounds typically involves a combination of in vitro and in vivo assays.
Radioligand Receptor Binding Assays
This method is used to determine the affinity of a compound for a specific receptor.
Protocol for [3H]-8-OH-DPAT Competition Binding Assay:
-
Tissue Preparation: Rat brain tissue, typically the hippocampus which is rich in 5-HT1A receptors, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: The homogenate is incubated with a fixed concentration of the radioligand ([3H]-8-OH-DPAT) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
These assays measure the functional response of a cell or tissue upon compound binding to the receptor.
Protocol for Forskolin-Stimulated Adenylate Cyclase Assay:
This assay is used to determine the intrinsic activity of a compound at G-protein coupled receptors that are negatively coupled to adenylate cyclase, such as the 5-HT1A receptor.[2]
-
Cell Culture: Cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT1A receptor) are cultured.
-
Incubation: The cells are incubated with forskolin (a direct activator of adenylate cyclase) and varying concentrations of the test compound.
-
cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured, typically using an immunoassay (e.g., ELISA).
-
Data Analysis: Agonists will inhibit the forskolin-stimulated cAMP production in a concentration-dependent manner. The concentration of the compound that produces 50% of the maximal effect (EC50) and the maximal effect (Emax) are determined.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The structure-activity relationship of 8-Amino-1-tetralone derivatives represents a compelling area for further investigation. By drawing parallels with the well-documented SAR of 2-amino-8-hydroxytetralin analogs, it is hypothesized that these compounds will exhibit significant activity at serotonin and dopamine receptors. The key structural features likely to influence this activity include the nature of the 8-amino group, substitutions on the aromatic ring, and the presence of the 1-keto functionality. Future research involving the synthesis and systematic biological evaluation of a focused library of 8-Amino-1-tetralone derivatives is warranted to validate these hypotheses and unlock the full therapeutic potential of this chemical scaffold. Such studies will be instrumental in guiding the rational design of novel drug candidates with improved efficacy and selectivity for a range of neurological and psychiatric disorders.
References
A Head-to-Head Comparison of Catalysts for the Synthesis of 8-Amino-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 8-Amino-1-tetralone, a key intermediate in the preparation of various pharmaceutically active compounds, is a critical process in medicinal chemistry. The most common and efficient route to this compound is the catalytic hydrogenation of 8-Nitro-1-tetralone. The choice of catalyst for this reduction is paramount, directly influencing reaction efficiency, yield, and purity of the final product. This guide provides an objective, data-driven comparison of common catalysts used for this transformation, offering insights to aid in the selection of the most suitable catalytic system for your research and development needs.
Performance Comparison of Catalysts
The catalytic hydrogenation of 8-Nitro-1-tetralone to 8-Amino-1-tetralone is typically achieved using heterogeneous catalysts, most notably those based on palladium, nickel, and platinum. Each of these metals offers a unique profile of reactivity, selectivity, and cost. Below is a summary of their performance based on available experimental data.
| Catalyst | Typical Loading | Reaction Conditions | Yield | Selectivity | Key Advantages & Disadvantages |
| Palladium on Carbon (Pd/C) | 5-10 mol% | 25-50°C, 3-40 bar H₂, 5-18 h | High (often >90%) | High | Advantages: High activity and selectivity, good functional group tolerance. Disadvantages: Higher cost compared to non-precious metals, potential for dehalogenation of sensitive substrates. |
| Raney Nickel (Raney® Ni) | Varies (often used as a slurry) | 25-100°C, 30-100 bar H₂, 4-12 h | Good to High | Moderate to High | Advantages: Lower cost than precious metals, effective for a wide range of reductions. Disadvantages: Pyrophoric nature requires careful handling, may be less selective than palladium catalysts. |
| Platinum Dioxide (PtO₂, Adams' Catalyst) | 1-5 mol% | 25°C, 1-4 bar H₂, 2-6 h | High | High | Advantages: Highly active even at low pressures and temperatures, preferred for minimizing hydrogenolysis. Disadvantages: Highest cost among the three, can be sensitive to catalyst poisons. |
Experimental Protocols
Detailed methodologies for the synthesis of 8-Amino-1-tetralone using the aforementioned catalysts are provided below. These protocols are based on established literature procedures and can be adapted for specific laboratory conditions.
Synthesis of the Precursor: 8-Nitro-1-tetralone
The necessary precursor, 8-Nitro-1-tetralone, can be synthesized via the nitration of 1-tetralone.
Procedure:
-
To a stirred solution of 1-tetralone in sulfuric acid at 0°C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0°C.
-
The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and recrystallized from ethanol to yield 8-Nitro-1-tetralone.
Catalytic Hydrogenation to 8-Amino-1-tetralone
1. Using Palladium on Carbon (10% Pd/C)
This protocol is adapted from a procedure for a similar aminotetralone derivative and is expected to provide high yields.[1]
-
Materials:
-
8-Nitro-1-tetralone
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas
-
High-pressure autoclave
-
-
Procedure:
-
A high-pressure autoclave is charged with 8-Nitro-1-tetralone and ethanol (or methanol).
-
10% Pd/C (typically 5-10% by weight of the nitro compound) is carefully added to the mixture.
-
The autoclave is sealed and purged with nitrogen, followed by hydrogen gas.
-
The vessel is pressurized with hydrogen to 3-40 bar.
-
The reaction mixture is stirred at a temperature between 25°C and 50°C for 5 to 18 hours, or until hydrogen uptake ceases.
-
After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 8-Amino-1-tetralone, which can be further purified by recrystallization or chromatography.
-
2. Using Raney Nickel
This is a general procedure for the reduction of aromatic nitro compounds using Raney Nickel.
-
Materials:
-
8-Nitro-1-tetralone
-
Raney Nickel (as a slurry in water or ethanol)
-
Ethanol
-
Hydrogen gas
-
High-pressure autoclave
-
-
Procedure:
-
The autoclave is charged with 8-Nitro-1-tetralone and ethanol.
-
Raney Nickel slurry (a small spatula-tip amount, washed with ethanol) is added to the reaction vessel. Caution: Raney Nickel is pyrophoric and must be handled with care under a solvent.
-
The autoclave is sealed, purged with nitrogen, and then with hydrogen.
-
The vessel is pressurized with hydrogen to 30-100 bar.
-
The mixture is stirred at a temperature between 25°C and 100°C for 4 to 12 hours.
-
After cooling and venting, the catalyst is allowed to settle, and the solution is carefully decanted or filtered.
-
The solvent is removed under reduced pressure to give 8-Amino-1-tetralone.
-
3. Using Platinum Dioxide (Adams' Catalyst)
Platinum-based catalysts are highly effective for nitro group reductions and can often be used under milder conditions.[2]
-
Materials:
-
8-Nitro-1-tetralone
-
Platinum Dioxide (PtO₂)
-
Ethanol or Acetic Acid
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
-
-
Procedure:
-
A reaction flask is charged with 8-Nitro-1-tetralone, ethanol (or acetic acid for potentially enhanced reactivity), and a catalytic amount of PtO₂.
-
The flask is connected to a hydrogenation apparatus, and the system is purged with hydrogen.
-
The reaction is shaken under a hydrogen atmosphere (1-4 bar) at room temperature.
-
The reaction progress is monitored by the cessation of hydrogen uptake.
-
Upon completion, the mixture is filtered to remove the platinum black (the activated form of the catalyst).
-
The solvent is evaporated, and the resulting product is purified as necessary.
-
Visualizing the Synthesis Workflow
The overall synthetic pathway from 1-tetralone to 8-Amino-1-tetralone, including the key nitration and reduction steps, is illustrated below.
Caption: Synthetic workflow for 8-Amino-1-tetralone.
Conclusion
The choice of catalyst for the synthesis of 8-Amino-1-tetralone via the reduction of 8-Nitro-1-tetralone is a critical decision that balances cost, efficiency, and safety. Palladium on carbon generally offers high yields and selectivity, making it a reliable choice for many applications. Raney Nickel presents a more cost-effective option, though it requires more stringent handling procedures due to its pyrophoric nature. Platinum dioxide is a highly active catalyst that can be used under mild conditions but is the most expensive of the three. The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and cost considerations. This guide provides the necessary data and protocols to make an informed decision for your research endeavors.
References
A Comparative Purity Analysis of Commercially Available 8-Amino-1-tetralone and Its Isomers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative assessment of the purity of commercially available 8-Amino-1-tetralone, a valuable building block in medicinal chemistry. Due to the limited publicly available purity data for 8-Amino-1-tetralone, this guide has been expanded to include its more widely characterized isomers, 6-Amino-1-tetralone and 7-Amino-1-tetralone, to provide a broader perspective on what researchers can expect from commercial suppliers.
The purity of these aminotetralone isomers is crucial for their application in the synthesis of a wide range of biologically active molecules. Impurities can lead to unwanted side reactions, lower yields, and complications in the purification of the final products. Therefore, a thorough understanding of the purity of these starting materials is essential for reliable and reproducible research.
Purity Comparison of Commercial Aminotetralones
The following table summarizes the publicly available purity information for 8-Amino-1-tetralone and its isomers from various commercial suppliers. It is important to note that for many suppliers, the lot-specific purity is provided on the Certificate of Analysis (CoA), which should be consulted for the most accurate data.
| Compound | Supplier | Catalog Number | Stated Purity | Analytical Method |
| 8-Amino-1-tetralone | 2a biotech | 2A-0150013 | 96%+ | Not Specified |
| Santa Cruz Biotechnology | sc-280404 | Refer to CoA[1] | Not Specified | |
| 6-Amino-1-tetralone | Chem-Impex | 01734 | ≥ 99% | HPLC[2] |
| Tokyo Chemical Industry (TCI) | A2642 | >98.0% | GC[3] | |
| 7-Amino-1-tetralone | Sigma-Aldrich | 380076 | Refer to CoA[4] | Not Specified |
| LGC Standards | TRC-A630095 | Refer to CoA[5] | Not Specified |
CoA: Certificate of Analysis
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
-
8-Amino-1-tetralone sample
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or DAD scan from 200-400 nm to identify optimal wavelength)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 8-Amino-1-tetralone sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Note: This is a general method and may require optimization for specific batches or suppliers of 8-Amino-1-tetralone. The use of a mass spectrometer (LC-MS) in conjunction with the HPLC can aid in the identification of impurities.
Visualizing Experimental and Conceptual Frameworks
To better illustrate the processes and concepts involved in the purity assessment and application of 8-Amino-1-tetralone, the following diagrams have been generated.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 8-Amino-1-tetralone
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for 8-Amino-1-tetralone, ensuring laboratory safety and environmental compliance.
Disclaimer: This guide is for informational purposes only. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. If a specific SDS for 8-Amino-1-tetralone is unavailable, treat it as a hazardous compound based on its chemical structure (an aromatic amine and a ketone) and information on related compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a designated safe area.
| Personal Protective Equipment (PPE) & Safety Measures |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
| Emergency Equipment |
Step-by-Step Disposal Protocol
The proper disposal of 8-Amino-1-tetralone involves a systematic approach to waste segregation, containment, and labeling, culminating in collection by a certified hazardous waste management service.
Step 1: Waste Identification and Segregation
-
Do not mix 8-Amino-1-tetralone waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Aromatic amines and ketones are typically categorized as hazardous organic waste.
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for collecting 8-Amino-1-tetralone waste. The container should have a secure screw-top cap.
-
Never use a container that previously held an incompatible chemical.
-
Leave adequate headspace in the container (at least 10%) to allow for vapor expansion.
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "8-Amino-1-tetralone"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab group.
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 5: Disposal
-
Do not pour 8-Amino-1-tetralone down the drain. This can harm aquatic life and disrupt wastewater treatment processes.[1][2]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][3][4][5]
-
Follow all institutional and local regulations for hazardous waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for 8-Amino-1-tetralone.
Caption: Workflow for the safe disposal of 8-Amino-1-tetralone.
Key Experimental Protocols Cited (General Chemical Waste Handling)
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of 8-Amino-1-tetralone, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling 8-Amino-1-tetralone
Disclaimer: No specific Safety Data Sheet (SDS) for 8-Amino-1-tetralone was publicly available at the time of this writing. The following guidance is based on the available safety information for the parent compound, 1-Tetralone, other amino-tetralone isomers, and the general safety protocols for handling aromatic amines. Aromatic amines are a class of compounds that often exhibit toxicity, including carcinogenicity, and can be readily absorbed through the skin.[1][2] Therefore, a cautious approach is imperative. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this chemical.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling 8-Amino-1-tetralone, including operational and disposal plans.
Hazard Assessment
The parent compound, 1-Tetralone, is classified as harmful if swallowed or inhaled.[3] Isomers such as 7-amino-alpha-tetralone are rated as acutely toxic if swallowed. Aromatic amines, as a class, are known for their potential carcinogenicity and mutagenicity, with the ability to be absorbed through the skin.[1][2] Given these factors, 8-Amino-1-tetralone should be handled as a potentially toxic substance with stringent safety measures in place.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, ingestion, and skin or eye contact. The following table summarizes the recommended PPE for handling 8-Amino-1-tetralone.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).[4] | To prevent skin contact. Aromatic amines can be absorbed through the skin.[2] Gloves should be inspected before each use and changed frequently. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield.[5] | To protect eyes from splashes of liquids or airborne particles. |
| Skin and Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood. | To prevent inhalation of dust or vapors.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
The following protocol outlines the procedural steps for the safe handling of 8-Amino-1-tetralone in a laboratory setting.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.[6]
-
Gather all necessary PPE and inspect it for integrity.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for handling 8-Amino-1-tetralone.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Handle the compound exclusively within the chemical fume hood.
-
Avoid generating dust if handling a solid form.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[3]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of 8-Amino-1-tetralone.
Disposal Plan
Proper disposal of 8-Amino-1-tetralone and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with 8-Amino-1-tetralone, including unused product, contaminated PPE (gloves, etc.), and cleaning materials, must be segregated as hazardous chemical waste. Do not mix with other waste streams.
-
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect unused solutions and rinsates in a separate, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels should be collected in a designated hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "8-Amino-1-tetralone," and any other identifiers required by your institution.
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7] Do not dispose of 8-Amino-1-tetralone down the drain or in regular trash.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
